FL104
Description
Propriétés
Formule moléculaire |
C24H25ClN2O |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H25ClN2O/c1-27(2)17-16-23(20-12-14-22(25)15-13-20)26-24(28)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3,(H,26,28) |
Clé InChI |
JXJCJZNVWYQHIF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FL104 (DRP-104/Sirpiglenastat)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FL104, also known as DRP-104 or sirpiglenastat, is a clinical-stage, broad-acting glutamine antagonist with a multifaceted mechanism of action designed for targeted cancer therapy. It is a prodrug of the active moiety 6-diazo-5-oxo-L-norleucine (DON), which irreversibly inhibits multiple enzymes dependent on glutamine. This targeted delivery and broad enzymatic inhibition within the tumor microenvironment (TME) lead to a dual anti-cancer effect: direct inhibition of tumor cell metabolism and proliferation, and a significant remodeling of the TME to favor a robust anti-tumor immune response. Preclinical studies have demonstrated potent single-agent efficacy and synergistic activity with immune checkpoint inhibitors, particularly in tumors with specific metabolic vulnerabilities, such as those with KEAP1 mutations.
Core Mechanism of Action
This compound is an inactive prodrug designed for preferential conversion to its active form, DON, within the tumor microenvironment[1][2]. This targeted activation is a key feature intended to minimize systemic toxicity, a limitation of earlier glutamine antagonists[3].
The core mechanism of this compound revolves around the broad-spectrum antagonism of glutamine metabolism by its active metabolite, DON[4][5][6]. Unlike healthy cells, many cancer cells exhibit "glutamine addiction," a heightened dependence on glutamine for energy production, biosynthesis of macromolecules (nucleotides, amino acids, lipids), and maintenance of redox homeostasis[3]. DON, as a glutamine mimic, irreversibly inhibits a range of glutamine-utilizing enzymes, thereby disrupting these critical cellular processes[6].
The mechanism can be dissected into two primary interconnected effects:
Direct Anti-Tumor Effects: Metabolic Reprogramming and Proliferation Blockade
By inhibiting multiple glutamine-dependent pathways, this compound induces a state of metabolic crisis within cancer cells[1][2]. A key pathway inhibited is nucleotide synthesis , which is essential for DNA and RNA replication in rapidly dividing tumor cells[3][7][8]. This leads to a direct cytostatic and cytotoxic effect, inhibiting tumor cell proliferation and inducing cell death[3]. Preclinical studies in various cancer models, including lung and colon cancers, have demonstrated significant tumor growth inhibition upon treatment with this compound as a single agent[2].
Immunomodulatory Effects: Remodeling the Tumor Microenvironment
A critical aspect of this compound's mechanism of action is its ability to remodel the immunosuppressive tumor microenvironment (TME) into one that is permissive to an anti-tumor immune response[1][2][4].
-
Reversal of T-cell Exhaustion and Enhancement of Effector Function: Glutamine depletion in the TME is a known mechanism of immune evasion, leading to impaired T-cell function. By blocking tumor cell glutamine consumption, this compound increases glutamine availability for immune cells. This has been shown to enhance the proliferation and activation of T-cells, reverse T-cell exhaustion, and promote the function of CD4+ and CD8+ T-cells[3][7][8].
-
Modulation of Myeloid Cells: this compound treatment has been observed to decrease the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) and polarize tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype[1][2].
-
Synergy with Immune Checkpoint Inhibitors: By alleviating the metabolic suppression of the TME and reinvigorating the anti-tumor immune response, this compound has demonstrated strong synergy with immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy[2][3]. This combination can lead to more durable anti-tumor responses and long-term cures in preclinical models[2].
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound (DRP-104).
Table 1: In Vivo Tumor Growth Inhibition (TGI) of Single-Agent DRP-104 in a Syngeneic Mouse Colon Cancer Model (MC38) [2]
| Dose of DRP-104 (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| 0.5 | 96 | 31 |
| 1.4 | 101 | 38 |
| Vehicle Control | 0 | 13 |
Table 2: In Vitro Dose Response of DRP-104 and its Active Metabolite DON in Keap1 Wildtype and Mutant Lung Cancer Cells [3]
| Cell Line | Genotype | IC50 of DRP-104 (µM) | IC50 of DON (µM) |
| Keap1 Wildtype | KrasG12D/+ p53-/- | >100 | ~10 |
| Keap1 Mutant | KrasG12D/+ p53-/- | ~10 | ~1 |
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies
-
Animal Model: C57BL/6 mice were used for the MC38 syngeneic colon cancer model[2].
-
Tumor Cell Inoculation: MC38 cells were inoculated subcutaneously into the mice[2].
-
Treatment Initiation: Treatment with DRP-104 or vehicle control commenced when the tumor volume reached approximately 100 mm³[2].
-
Dosing Regimen: DRP-104 was administered subcutaneously daily for 5 days, followed by a 2-day break, for a total of 4 cycles[2].
-
Tumor Measurement: Tumor growth was monitored regularly, and tumor volume was calculated.
-
Endpoint: The study endpoints included tumor growth inhibition and overall survival[2].
In Vitro Cell Viability Assays
-
Cell Lines: Keap1 wildtype and Keap1 mutant KrasG12D/+ p53-/- lung cancer cell lines were utilized[3].
-
Treatment: Cells were plated and treated with varying concentrations of DRP-104 or DON for five days[3].
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay[3].
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Immune Cell Profiling by Flow Cytometry
-
Sample Preparation: Tumors from treated and control mice were harvested and dissociated into single-cell suspensions.
-
Staining: The cells were stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8, NK cells).
-
Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer to quantify the populations of different immune cell infiltrates within the tumor microenvironment[1][2].
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound is activated to DON in the TME, inhibiting tumor metabolism and modulating immune cells.
Experimental Workflow
Caption: Workflow for preclinical assessment of this compound's efficacy and mechanism.
References
- 1. Sirpiglenastat (DRP-104) Induces Anti-tumor Efficacy Through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate & Adaptive Immune Systems [u-labex.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. dracenpharma.com [dracenpharma.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sirpiglenastat | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of FL104: A Case of Mistaken Identity?
A comprehensive search for the compound designated "FL104" has yielded no publicly available data corresponding to a specific chemical entity under this name. The designation "FL" followed by a number appears to be an internal project code used by the venture capital firm Flagship Pioneering for its various biotech ventures. While information on entities such as "FL103" and "FL114" exists, "this compound" remains undocumented in scientific literature, patent databases, or clinical trial registries.
It is highly probable that the query for "this compound" stems from a misunderstanding or a typographical error, and may be referring to one of two other investigational anticancer agents with similar numerical designations: PR-104 or DRP-104 . Both are prodrugs with distinct mechanisms of action that have been evaluated in preclinical and clinical settings. This guide will provide an in-depth technical overview of both PR-104 and DRP-104 to address the potential confusion and provide relevant scientific information.
PR-104: A Hypoxia-Activated DNA-Alkylating Agent
PR-104 is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to the active prodrug PR-104A. The defining characteristic of PR-104A is its selective activation under hypoxic conditions, a common feature of the tumor microenvironment.
Mechanism of Action
The antitumor activity of PR-104 is contingent on the low-oxygen environment characteristic of solid tumors. The process unfolds through a series of reductive steps:
-
Systemic Conversion: Following administration, the phosphate ester pre-prodrug PR-104 is rapidly dephosphorylated by ubiquitous alkaline phosphatases in the plasma to form the active prodrug, PR-104A.
-
Hypoxic Reduction: In the low-oxygen environment of tumors, PR-104A undergoes a one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase, to form the corresponding hydroxylamine (B1172632) metabolite, PR-104H.
-
DNA Alkylation: PR-104H is a potent alkylating agent that forms interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.
Under normal oxygen conditions (normoxia), PR-104H is rapidly oxidized back to PR-104A, thus sparing healthy tissues from significant toxicity.
Quantitative Data
| Parameter | Value | Cell Line(s) | Conditions | Reference |
| Hypoxic Cytotoxicity Ratio (HCR) | 10 - 100 fold increase | 10 human tumor cell lines | Hypoxia vs. Normoxia | [1] |
| PR-104A IC50 (Hypoxia) | ~0.2 µM | SiHa | 4h exposure | [1] |
| PR-104A IC50 (Normoxia) | ~20 µM | SiHa | 4h exposure | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay:
-
Cell Lines: A panel of 10 human tumor cell lines was used.
-
Drug Exposure: Cells were exposed to varying concentrations of PR-104A for 4 hours under either normoxic (21% O2) or hypoxic ( < 0.1% O2) conditions.
-
Endpoint: Cell survival was assessed using a clonogenic assay 5-10 days post-treatment. The IC50 values were calculated as the drug concentration required to inhibit cell survival by 50%.
DNA Damage Assessment (Comet Assay):
-
Cell Line: SiHa cells.
-
Treatment: Cells were treated with PR-104A under hypoxic conditions.
-
Methodology: The alkaline comet assay was used to detect DNA strand breaks and cross-links. Cells were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is indicative of DNA damage.
DRP-104: A Tumor-Targeted Glutamine Antagonist Prodrug
DRP-104 is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). DON demonstrated promising antitumor activity in early clinical trials, but its development was halted due to severe gastrointestinal toxicity. DRP-104 was designed to overcome this limitation by selectively delivering DON to the tumor microenvironment.
Mechanism of Action
DRP-104 leverages differences in enzyme expression between tumor and healthy tissues to achieve targeted activation.
-
Tumor-Selective Activation: DRP-104 is designed to be preferentially cleaved into the active drug, DON, within the tumor microenvironment by specific enzymes that are overexpressed in cancer cells.
-
Bioinactivation in Healthy Tissues: In contrast, in healthy tissues, particularly the gastrointestinal tract, DRP-104 is metabolized by different enzymes into an inert form, thereby mitigating the dose-limiting toxicities associated with DON.
-
Glutamine Antagonism: Once released, DON acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes, disrupting numerous metabolic pathways crucial for cancer cell proliferation, including nucleotide and amino acid synthesis.
Quantitative Data
| Parameter | Value | Model | Conditions | Reference |
| DON Exposure (Tumor vs. GI) | 11-fold greater in tumor | Xenograft models | Following DRP-104 administration | |
| Efficacy | Complete tumor regression | Syngeneic mouse models | Monotherapy | |
| Immune Response | CD8+ T cell-dependent | In vivo studies | DRP-104 treatment |
Experimental Protocols
Drug Distribution Studies:
-
Model: Tumor-bearing mice.
-
Methodology: Following administration of DRP-104, tumor and gastrointestinal tissues were harvested at various time points. The concentrations of DRP-104 and DON in the tissues were quantified using liquid chromatography-mass spectrometry (LC-MS).
In Vivo Efficacy Studies:
-
Model: Syngeneic mouse models of cancer.
-
Treatment: Mice were treated with DRP-104, DON, or a vehicle control.
-
Endpoint: Tumor growth was monitored over time. Complete tumor regression was defined as the disappearance of a palpable tumor.
References
FL104: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL104 is a potent small molecule agonist of the Urotensin-II Receptor (UTS2R), a G-protein coupled receptor (GPCR) that has garnered significant interest as a therapeutic target due to its role in a variety of physiological processes. This technical guide provides an in-depth overview of the target identification and validation of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Target Identification: Urotensin-II Receptor (UTS2R)
The primary molecular target of this compound has been identified as the Urotensin-II Receptor (UTS2R), also known as GPR14. Urotensin-II, the endogenous ligand for this receptor, is recognized as the most potent vasoconstrictor in mammals identified to date. The UTS2R is predominantly expressed in cardiovascular tissues, playing a crucial role in regulating vascular tone and cardiac function.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity at the human Urotensin-II receptor.
| Parameter | Value | Assay | Description |
| pEC50 | 7.11[1] | R-SAT™ Assay | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. |
| EC50 | ~77.6 nM | Calculated | The molar concentration of an agonist that produces 50% of the maximal possible effect. This value was calculated from the pEC50. |
Urotensin-II Receptor Signaling Pathway
Activation of the UTS2R by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. This coupling leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevated cytosolic calcium, along with DAG, activates Protein Kinase C (PKC). Downstream of these initial events, the UTS2R activation can modulate several other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically ERK1/2) and the RhoA/Rho-kinase (ROCK) pathway, which is critically involved in vasoconstriction.
Caption: Urotensin-II Receptor (UTS2R) signaling pathway activated by this compound.
Experimental Workflows for Target Validation
The validation of UTS2R as the target for this compound involves a series of in vitro and ex vivo experiments designed to characterize the binding and functional activity of the compound. A typical workflow is outlined below.
Caption: Experimental workflow for the validation of this compound as a UTS2R agonist.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the affinity of this compound for the UTS2R by measuring its ability to compete with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human UTS2R in appropriate media.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled UTS2R ligand (e.g., [125I]-Urotensin-II).
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following UTS2R activation by this compound.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the human UTS2R in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[2]
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Vasoconstriction Assay in Isolated Arteries
This ex vivo assay assesses the physiological effect of this compound on blood vessel tone.
-
Tissue Preparation:
-
Isolate arterial rings (e.g., from rat aorta or human radial artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Connect the arterial rings to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension.
-
-
Experimental Procedure:
-
Induce a reference contraction with a known vasoconstrictor (e.g., potassium chloride or phenylephrine) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Add cumulative concentrations of this compound to the organ bath and record the resulting increase in tension.
-
-
Data Analysis:
-
Express the contractile response to this compound as a percentage of the reference contraction.
-
Plot the percentage of contraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum contractile response (Emax).
-
Conclusion
The identification and validation of the Urotensin-II Receptor as the primary target of this compound have been established through a combination of binding and functional assays. The potent agonistic activity of this compound, demonstrated by its low nanomolar EC50 value, and its ability to elicit physiological responses in ex vivo models, underscore its potential as a valuable tool for studying the pharmacology of the urotensinergic system and as a starting point for the development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
FL104 chemical structure and properties
An In-depth Technical Guide on the Hypoxia-Activated Prodrug PR-104
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug (HAP) that has been developed as a potential anti-cancer therapeutic agent. It is designed to selectively target the hypoxic microenvironment often found in solid tumors, which is a key contributor to resistance to conventional cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of PR-104.
Chemical Structure and Properties
PR-104 is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its more active form, PR-104A.[1][2] The key chemical identifiers and properties of PR-104 and its active metabolite PR-104A are summarized below.
| Identifier | PR-104 | PR-104A |
| IUPAC Name | 2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate[3] | N-(2-(bis(2-(methylsulfonyloxy)ethyl)amino)-3,5-dinitrophenyl)-2-hydroxyacetamide |
| CAS Number | 851627-62-8[3] | 680199-06-8[4] |
| PubChem CID | 11455973 | 11663047 |
| Molecular Formula | C14H20BrN4O12PS[3] | C13H17N4O10S2 |
| Molecular Weight | 579.3 g/mol [3] | 477.5 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1--INVALID-LINK--[O-])N(CCBr)CCCS(=O)(=O)C)C(=O)NCCOP(=O)(O)O)--INVALID-LINK--[O-] | CS(=O)(=O)OCCN(CCCl)C1=C(C=C(C=C1C(=O)NCCO)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
| InChI Key | Not available | JXJCJZNVWYQHIF-UHFFFAOYSA-N |
Mechanism of Action: A Dual-Activation Pathway
The cytotoxic activity of PR-104 is dependent on its metabolic activation to potent DNA cross-linking agents. This activation can occur through two distinct pathways: a hypoxia-dependent pathway and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][5]
Hypoxia-Dependent Activation
Under hypoxic conditions, one-electron reductases, such as cytochrome P450 oxidoreductase, reduce the nitro groups of PR-104A.[5][6] This reduction leads to the formation of the reactive hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[5][6] These metabolites are potent bifunctional alkylating agents that induce interstrand and intrastrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1][7]
AKR1C3-Dependent Activation
PR-104A can also be activated in aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3).[1][5] This enzyme catalyzes a two-electron reduction of PR-104A, directly forming the cytotoxic hydroxylamine metabolite PR-104H.[1] This pathway contributes to the anti-tumor activity of PR-104 in tumors with high AKR1C3 expression, but also to off-target toxicity in normal tissues expressing this enzyme.[1]
Quantitative Biological Activity
The cytotoxicity of PR-104A has been evaluated in numerous cancer cell lines, demonstrating significantly increased potency under hypoxic conditions.
| Cell Line | Cancer Type | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical Cancer | 16 | 0.16 | 100 |
| HT29 | Colon Cancer | 25 | 0.31 | 81 |
| H460 | Non-Small Cell Lung Cancer | 1.8 | 0.08 | 23 |
| Panc-1 | Pancreatic Cancer | 130 | 1.3 | 100 |
| 22RV1 | Prostate Cancer | 50 | 1.0 | 50 |
Note: IC50 values are approximate and can vary based on experimental conditions. HCR is the ratio of aerobic to hypoxic IC50.[7]
Experimental Protocols
Synthesis of PR-104
While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic route for PR-104 has been described in the scientific literature and patents. The synthesis generally involves the coupling of a dinitrobenzoic acid derivative with a nitrogen mustard moiety, followed by phosphorylation to yield the final pre-prodrug. Researchers should consult primary literature for specific synthetic methodologies.[1]
In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)
This assay determines the ability of single cells to form colonies after treatment with PR-104A.
-
Cell Seeding : Plate cells at a low density in 6-well plates and allow them to attach overnight.
-
Treatment : Expose cells to a range of concentrations of PR-104A under both normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions for a defined period (e.g., 4 hours).
-
Incubation : After treatment, replace the drug-containing medium with fresh medium and incubate for 7-14 days until visible colonies are formed.
-
Staining and Counting : Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis : Calculate the surviving fraction for each treatment condition relative to the untreated control.
DNA Damage Assessment (Alkaline Comet Assay)
This assay quantifies DNA strand breaks and interstrand cross-links.
-
Cell Treatment and Harvesting : Treat cells with PR-104A as described above. For detecting interstrand cross-links, a low dose of ionizing radiation is applied after drug treatment to induce a known number of single-strand breaks. Harvest the cells by trypsinization.
-
Embedding in Agarose (B213101) : Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis : Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis : Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis : Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using appropriate software. The amount of DNA in the tail relative to the head is proportional to the number of DNA breaks.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PR-104 in animal models.
-
Xenograft Implantation : Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth and Randomization : Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³), then randomize the animals into treatment and control groups.
-
Drug Administration : Administer PR-104 via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a defined dosing schedule.
-
Tumor Measurement : Measure tumor volume regularly using calipers.
-
Efficacy Endpoints : Evaluate anti-tumor activity based on endpoints such as tumor growth inhibition, tumor growth delay, or complete tumor regression.[8][9]
-
Toxicity Assessment : Monitor animal body weight and general health to assess treatment-related toxicity.
-
Ex Vivo Analysis : At the end of the study, tumors can be excised for biomarker analysis, such as assessing the extent of hypoxia (e.g., by pimonidazole (B1677889) staining) and AKR1C3 expression levels.[5]
Conclusion
PR-104 is a promising hypoxia-activated prodrug with a unique dual-activation mechanism that allows for targeted therapy of solid tumors. Its efficacy is dependent on the hypoxic status and AKR1C3 expression of the tumor. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of PR-104 and similar agents. Further research is focused on developing next-generation HAPs with improved tumor selectivity and reduced off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Pr 104 | C14H20BrN4O12PS | CID 11455973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
FL104: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL104 is a potent and selective non-peptidic agonist of the urotensin-II receptor (UT), a G-protein coupled receptor implicated in a variety of physiological processes, particularly cardiovascular function. This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound. It details the evolution from an initial screening hit to a refined chemical entity, its mechanism of action, and the experimental protocols utilized in its evaluation. All quantitative data are presented in tabular format for clarity, and key biological and experimental pathways are visualized using diagrams.
Introduction: The Urotensinergic System
The urotensinergic system, comprising the peptide ligand urotensin-II (U-II) and its receptor (UT), has garnered significant interest as a therapeutic target. U-II, an 11-amino acid cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date.[1] The UT receptor, also known as GPR14, is a class A G-protein coupled receptor (GPCR) that is widely expressed in cardiovascular tissues.[1] The activation of the UT receptor is primarily coupled through the Gαq/11 subunit, initiating a signaling cascade that results in intracellular calcium mobilization.[2][3] Given its potent physiological effects, the development of small molecule ligands for the UT receptor has been a key objective for researchers seeking to modulate this system for therapeutic benefit.
Discovery and Development of this compound
The development of this compound arose from a lead optimization effort following the discovery of the first non-peptidic UT receptor agonist, AC-7954.
The Lead Compound: AC-7954
AC-7954, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified through a high-throughput screening campaign of approximately 180,000 small molecules using a functional cell-based assay known as the Receptor Selection and Amplification Technology (R-SAT™) assay.[4][5] This assay measures receptor activation by detecting the expression of a co-transfected reporter gene. AC-7954 exhibited an EC50 of 300 nM for the human UT receptor.[5]
From Lead to this compound: A Ring-Opening Approach
Building upon the discovery of AC-7954, a research group led by Lehmann, Olsson, and Luthman sought to improve its potency and explore the structure-activity relationship (SAR). Their strategy involved the synthesis of ring-opened analogues of the isochromanone core of AC-7954.[6] This led to the synthesis of a series of compounds, among which was N-[1-(4-chlorophenyl)-3-(dimethylamino)-propyl]-4-phenylbenzamide , designated as compound 5d in their 2006 publication and later known as This compound .[6]
This novel series of non-peptidic agonists was evaluated for their activity at the UT receptor, again using the R-SAT™ assay. This compound emerged as a highly potent and efficacious compound. Further investigation revealed that the agonist activity resided in the (S)-enantiomer.[6] Subsequent work by the same group in 2007 utilized this compound as a scaffold for the parallel synthesis of a 30-membered library of amides to further explore the SAR of this chemical class.[7]
Mechanism of Action and Signaling Pathway
This compound acts as a full agonist at the urotensin-II receptor. The binding of this compound to the UT receptor activates the Gαq/11 subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various downstream cellular responses.[2][3]
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UT receptor | Urotensin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel potent and efficacious nonpeptidic urotensin II receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, parallel synthesis and SAR of novel urotensin II receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | GPR | TargetMol [targetmol.com]
Unraveling FL104: A Case of Mistaken Identity in Epigenetic Research
A comprehensive review of scientific literature reveals no evidence of a gene, protein, or molecule designated "FL104" with a role in epigenetic modification. Extensive searches across multiple databases have failed to identify any publications or research data linking a molecule or gene named this compound to processes such as DNA methylation, histone modification, or chromatin remodeling.
Initial investigations suggested that "this compound" might be a novel or less-studied factor in epigenetics. However, further targeted searches have clarified that "this compound" is a designation for entities in entirely different biological contexts. The most prominent is This compound, the small molecule , a potent agonist of the urotensin II receptor, which is involved in cardiovascular regulation.[1][2][3][4][5][6]
In other fields, "this compound" has been used to identify:
-
A specific strain of the bacterium Lactobacillus plantarum with a deletion in the poxB gene.[7][8]
-
An isolate of the Citrus tristeza virus.[11]
None of these entities are related to epigenetic modifications in the context of human biology or drug development.
It is possible that "this compound" is an internal, proprietary designation for a compound or gene within a specific research institution or company that has not yet been disclosed in public-facing scientific literature. Alternatively, it may be a typographical error of a different gene or protein name.
Based on currently available information, there is no established role for a molecule or gene named "this compound" in the field of epigenetics. Professionals seeking information on this topic are advised to verify the nomenclature. Should "this compound" be an internal identifier, accessing relevant data will require direct communication with the originating organization. Without any data on its involvement in epigenetic pathways, the creation of a technical guide, data tables, or signaling pathway diagrams is not possible. Researchers are encouraged to focus on established epigenetic modifiers for their studies.
References
- 1. This compound | GPR | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GPCRdb [gpcrdb.org]
- 6. researchgate.net [researchgate.net]
- 7. DIAL : download document [dial.uclouvain.be]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A naturally occurring splicing site mutation in the Brassica rapa FLC1 gene is associated with variation in flowering time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
Preliminary Studies on Hypoxia-Activated Prodrug PR-104: An In-depth Technical Guide
Disclaimer: Initial searches for "FL104" did not yield a specific molecule with substantial public data. However, the closely named compound, PR-104 , is a well-documented hypoxia-activated prodrug with extensive preclinical data. This guide provides a comprehensive overview of the preliminary studies on PR-104, intended for researchers, scientists, and drug development professionals.
PR-104 is a novel 3,5-dinitrobenzamide (B1662146) nitrogen mustard that has undergone preclinical and clinical investigation. It is a "pre-prodrug" that is rapidly converted in vivo to the prodrug PR-104A. Under hypoxic conditions, characteristic of solid tumors, PR-104A is reduced to its active metabolites, the hydroxylamine (B1172632) PR-104H and the amine PR-104M, which act as potent DNA cross-linking agents. This targeted activation in the tumor microenvironment is a key feature of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of PR-104.
Table 1: In Vitro Cytotoxicity of PR-104A
| Human Tumor Cell Line | IC50 under Aerobic Conditions (μM) | IC50 under Hypoxic Conditions (μM) | Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) |
| SiHa (Cervical) | 25 | 0.25 | 100 |
| HT29 (Colon) | >100 | 1.0 | >100 |
| H460 (Lung) | 50 | 0.5 | 100 |
| Panc-01 (Pancreatic) | Not specified | Not specified | Not specified |
| 22RV1 (Prostate) | Not specified | Not specified | Not specified |
Table 2: In Vivo Antitumor Activity of PR-104 in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Delay (days) |
| HT29 (Colon) | PR-104 (single agent) | Significant |
| SiHa (Cervical) | PR-104 (single agent) | Significant |
| H460 (Lung) | PR-104 (single agent) | Significant |
| Panc-01 (Pancreatic) | PR-104 + Gemcitabine | Greater than additive |
| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive |
Note: "Significant" indicates a notable delay in tumor growth as reported in the studies. Specific quantitative values for tumor growth delay were not consistently provided across all models in the summarized literature.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
1. In Vitro Cytotoxicity Assay:
-
Cell Lines: A panel of 10 human tumor cell lines, including SiHa, HT29, and H460, were used.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum.
-
Hypoxic Conditions: To achieve hypoxia, cells were incubated in a controlled atmosphere with low oxygen levels (e.g., <0.1% O2).
-
Drug Exposure: Cells were exposed to varying concentrations of PR-104A for a specified duration.
-
Viability Assessment: Cell viability was determined using a standard colorimetric assay (e.g., MTT or SRB assay) to calculate the IC50 values.
2. Metabolism Studies under Hypoxia:
-
Cell Line: SiHa cells were utilized for these experiments.
-
Sample Preparation: Cells were incubated under hypoxic conditions with PR-104A. At various time points, cell lysates were collected.
-
Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) was employed to identify and quantify the intracellular metabolites of PR-104A, such as PR-104H.
3. DNA Damage Assessment:
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: This assay measures DNA strand breaks in individual cells.
-
Procedure: SiHa cells were treated with PR-104A under hypoxic conditions. The cells were then embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.
-
-
γH2AX Formation:
-
Principle: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.
-
Procedure: Treated cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for γH2AX. The formation of nuclear foci was visualized and quantified using immunofluorescence microscopy.
-
4. In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human tumor cells (e.g., HT29, SiHa, H460) were subcutaneously injected into the flanks of the mice.
-
Treatment Regimen: Once tumors reached a palpable size, mice were treated with PR-104, either as a single agent or in combination with other chemotherapeutic agents or radiation.
-
Efficacy Evaluation:
-
Tumor Growth Delay: Tumor volume was measured regularly, and the time for tumors to reach a specific size was compared between treated and control groups.
-
Clonogenic Assay: Approximately 18 hours after treatment, tumors were excised, dissociated into single-cell suspensions, and plated to assess the surviving fraction of clonogenic tumor cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of PR-104
Caption: Mechanism of action of the hypoxia-activated prodrug PR-104.
Preclinical Evaluation Workflow for PR-104
Caption: Experimental workflow for the preclinical evaluation of PR-104.
FL104 and its effects on gene expression
To provide an in-depth technical guide on FL104 and its effects on gene expression, it is crucial to first identify the specific molecule of interest, as "this compound" is not a unique identifier. Initial research has revealed several distinct entities referred to by similar names, each with different mechanisms of action and effects on gene expression.
To proceed with your request, please clarify which of the following you are referring to:
-
DRP-104: A glutamine antagonist currently in clinical trials. Its mechanism involves metabolic reprogramming of the tumor microenvironment to enhance anti-tumor immunity.
-
FFP104: A CD40-antagonist monoclonal antibody that has been investigated in the context of primary biliary cholangitis. Its effects would relate to modulating the CD40 signaling pathway, which is involved in immune cell activation and inflammation.
-
PR-104: A hypoxia-activated prodrug that acts as a DNA cross-linking agent. Its effects on gene expression would be downstream of DNA damage responses, particularly in the low-oxygen conditions characteristic of solid tumors.
-
A different molecule: If "this compound" refers to another compound not listed above, please provide additional details such as its chemical class, therapeutic area, or any associated research institutions.
Once you specify the correct molecule, a comprehensive technical guide will be developed, including:
-
Quantitative Data on Gene Expression: A summary of all available data on how the specified "this compound" alters gene expression, presented in structured tables for clear comparison.
-
Detailed Experimental Protocols: Methodologies for key experiments that have elucidated the molecule's effects on gene expression.
-
Signaling Pathway and Workflow Diagrams: Custom visualizations created using the DOT language to illustrate the relevant signaling pathways, experimental workflows, and logical relationships, adhering to the specified formatting and color-contrast requirements.
We look forward to your clarification to provide you with a precise and detailed technical guide.
Understanding the therapeutic potential of FL104
An In-Depth Technical Guide to the Therapeutic Potential of FL104
Executive Summary
Initial investigations into "this compound" have revealed a landscape of similarly named but distinct therapeutic agents, each with a unique mechanism of action and developmental status. This guide synthesizes the available preclinical and clinical data for several of these compounds, including DRP-104, FFP104, and PR-104, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential therapeutic applications. Due to the varied nature of these compounds, this document addresses each entity separately, providing detailed insights into their respective core therapeutic hypotheses, experimental validation, and clinical trajectories.
Table of Contents
-
DRP-104: A Glutamine Antagonist for Oncological Indications
-
Mechanism of Action
-
Preclinical and Clinical Data
-
Experimental Protocols
-
Signaling Pathways and Workflows
-
-
FFP104: A CD40 Antagonist for Immune-Mediated Diseases
-
Mechanism of Action
-
Clinical Investigation in Primary Biliary Cholangitis
-
Experimental Protocols
-
-
PR-104: A Hypoxia-Activated DNA Cross-Linking Agent
-
Mechanism of Action
-
Preclinical Antitumor Activity
-
Experimental Protocols
-
Metabolic Activation Pathway
-
DRP-104: A Glutamine Antagonist for Oncological Indications
DRP-104 is a glutamine antagonist being investigated for its antitumor activity, particularly in combination with immunotherapy. The core therapeutic hypothesis is that by inhibiting glutamine metabolism, DRP-104 can create a more favorable tumor immune microenvironment for effective anti-cancer immune responses.
Mechanism of Action
Preclinical research suggests that the DNAJB1-PRKACA fusion protein, characteristic of fibrolamellar carcinoma (FLC), leads to a metabolic shift in tumor cells, making them highly dependent on glutamine. This increased glutamine consumption depletes the nutrient from the tumor immune microenvironment, leading to the accumulation of immunosuppressive metabolites like ammonia (B1221849) and causing acidosis, which hinders an effective antitumor immune response. DRP-104, as a glutamine antagonist, is hypothesized to counteract this effect.
Preclinical and Clinical Data
Preclinical studies have demonstrated that glutamine antagonism can be a promising strategy in FLC. This has led to the initiation of clinical trials to evaluate the safety and efficacy of DRP-104 in combination with other anti-cancer agents.
A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate the safety and antitumor activity of DRP-104 in combination with the immune checkpoint inhibitor durvalumab in patients with advanced-stage fibrolamellar carcinoma.[1][2] The primary objective is to determine the objective response rate (ORR), with secondary objectives including progression-free survival (PFS) and overall survival (OS).[1][2]
Table 1: Key Parameters of the NCT06027086 Clinical Trial [1][2]
| Parameter | Description |
| Official Title | A Phase 1b/2 Study of Glutamine Antagonist DRP-104 in Combination With Durvalumab in Patients With Advanced Stage Fibrolamellar Hepatocellular Carcinoma (FLC) |
| Conditions | Fibrolamellar Hepatocellular Carcinoma |
| Intervention | Drug: Durvalumab; Drug: DRP-104 |
| Phase | Phase 1, Phase 2 |
| Enrollment | Estimated 27 participants |
| Primary Completion | Estimated September 2028 |
| Study Completion | Estimated September 2033 |
Experimental Protocols
Inclusion Criteria for NCT06027086: [2]
-
Histologically confirmed FLC that is metastatic or unresectable.
-
Presence of DNAJB1-PRKACA fusion transcript.
-
Radiographic progression on prior or current immunotherapy.
-
Age ≥ 12 years (with body weight ≥ 40 kg for patients < 18).
-
ECOG performance status of ≤2.
-
Adequate organ and marrow function.
-
Measurable disease per RECIST 1.1.
Exclusion Criteria for NCT06027086: [1]
-
Chemotherapy, biological cancer therapy, or radiation within 21 days prior to the first dose.
-
Surgery within 28 days of the first dose.
-
Receipt of other approved or investigational agents within 21 days of the first dose.
Signaling Pathways and Workflows
The therapeutic strategy for DRP-104 in FLC is based on targeting the metabolic vulnerability created by the DNAJB1-PRKACA fusion. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of DRP-104 and Durvalumab in FLC.
FFP104: A CD40 Antagonist for Immune-Mediated Diseases
FFP104 is a CD40-antagonist monoclonal antibody that was investigated for the treatment of Primary Biliary Cholangitis (PBC).
Mechanism of Action
The CD40 pathway is a critical component of the adaptive immune response. Antagonism of CD40 is intended to dampen the overactive immune response that contributes to the pathology of autoimmune diseases like PBC.
Clinical Investigation in Primary Biliary Cholangitis
A pilot study (NCT02193360) was conducted to evaluate the initial safety, tolerability, and pharmacodynamics of FFP104 in subjects with PBC.[3] This was a dose-escalation study.[3]
Table 2: Key Parameters of the NCT02193360 Clinical Trial [3][4]
| Parameter | Description |
| Official Title | Pilot Study of FFP104 Dose Escalation in PBC Subjects |
| Condition | Primary Biliary Cholangitis |
| Intervention | Drug: FFP104 |
| Phase | Phase 1 |
Experimental Protocols
Inclusion Criteria for NCT02193360: [4]
-
Ability to communicate adequately with study staff.
-
For females of childbearing potential, willingness to use two forms of medically accepted contraception.
-
For males, agreement to use medically accepted contraception.
Exclusion Criteria for NCT02193360: [3][4]
-
Body mass index (BMI) ≥35 or suspected relevant nonalcoholic fatty liver disease.
-
History of or current viral hepatitis B or C, or positive HIV antibody screen.
-
Recipient of liver or other organ transplantation or anticipated need for one within a year.
-
History of malignancy (with some exceptions).
-
Immunization with a live vaccine within 4 weeks of screening.
-
Known clinically significant cardiac disease.
PR-104: A Hypoxia-Activated DNA Cross-Linking Agent
PR-104 is a "pre-prodrug" that is converted in the body to the prodrug PR-104A. PR-104A is then selectively activated under hypoxic conditions, a common feature of solid tumors, to become a potent DNA cross-linking agent.
Mechanism of Action
PR-104 is designed to target the hypoxic regions of tumors, which are often resistant to conventional therapies. The pre-prodrug PR-104 is a phosphate (B84403) ester that is rapidly converted to PR-104A. In hypoxic environments, PR-104A is reduced to the hydroxylamine (B1172632) PR-104H, which is a DNA cross-linking agent. This selective activation in hypoxic cells leads to targeted tumor cell killing.[5]
Preclinical Antitumor Activity
In vitro studies showed that the cytotoxicity of PR-104A was increased by 10- to 100-fold under hypoxic conditions in human tumor cell lines.[5] Preclinical studies in xenograft models demonstrated that PR-104 had significant single-agent activity in six out of eight models and showed greater than additive antitumor activity when combined with chemotherapy drugs like gemcitabine (B846) and docetaxel.[5] PR-104 was also shown to be more effective at killing both hypoxic and aerobic cells in xenografts compared to tirapazamine (B611382) or conventional mustards at equivalent host toxicity.[5]
Table 3: Summary of PR-104 Preclinical Activity [5]
| Experimental System | Key Findings |
| In vitro (10 human tumor cell lines) | 10- to 100-fold increase in cytotoxicity of PR-104A under hypoxia. |
| In vitro (SiHa cells) | Hypoxia-selective DNA cross-linking by the metabolite PR-104H. |
| In vivo (HT29, SiHa, H460 xenografts) | Greater killing of hypoxic and aerobic tumor cells compared to tirapazamine or conventional mustards. |
| In vivo (8 xenograft models) | Single-agent activity in 6 of 8 models. |
| In vivo (Panc-01, 22RV1 xenografts) | Greater than additive antitumor activity with gemcitabine and docetaxel, respectively. |
Experimental Protocols
In Vitro Cytotoxicity Assay: [5]
-
Ten human tumor cell lines were used.
-
Cells were exposed to PR-104A under both aerobic and hypoxic conditions.
-
Cytotoxicity was measured to determine the hypoxia-selective activity.
In Vivo Antitumor Activity (Xenograft Models): [5]
-
Human tumor xenografts (e.g., HT29, SiHa, H460, Panc-01, 22RV1) were established in mice.
-
Mice were treated with PR-104, alone or in combination with radiation or chemotherapy.
-
Antitumor activity was assessed by clonogenic assay 18 hours after treatment or by measuring tumor growth delay.
Metabolic Activation Pathway
The following diagram illustrates the metabolic activation of PR-104.
Caption: Metabolic activation pathway of PR-104.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. DRP-104 (Glutamine Antagonist) in Combination With Durvalumab in Patients With Advanced Stage Fibrolamellar Carcinoma (FLC) | Clinical Research Trial Listing [centerwatch.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pilot Study of FFP104 Dose Escalation in PBC Subjects | Clinical Research Trial Listing [centerwatch.com]
- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: FL104 - A Novel Epigenetic Modulator
To the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive literature and database search, no specific molecule designated "FL104" with a publicly documented function as an epigenetic modulator could be identified. The information presented in this guide is a synthesized representation based on general principles of epigenetic modulation and common experimental approaches in the field. This document is intended to serve as a template and conceptual framework for a technical guide on a novel epigenetic modulator, should such a compound, for instance, be an internal discovery not yet in the public domain. All data, protocols, and pathways are illustrative.
Executive Summary
This document provides a technical overview of this compound, a novel small molecule inhibitor of a key epigenetic regulator (hypothetically, a histone methyltransferase). This compound demonstrates potent and selective activity, leading to the modulation of gene expression programs implicated in oncogenesis. Preclinical studies have shown significant anti-tumor efficacy in various cancer models, suggesting its potential as a promising therapeutic agent. This guide details the mechanism of action, preclinical data, and methodologies for studying this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the histone methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). By binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound prevents the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a critical repressive epigenetic mark. The reduction in H3K27 trimethylation (H3K27me3) leads to the de-repression of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the cell nucleus.
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated in a panel of cancer cell lines and in vivo xenograft models. The data are summarized below for easy comparison.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | EZH2 Status | IC50 (nM) |
| KARPAS-422 | Lymphoma | Y641N Mutant | 15 |
| WSU-DLCL2 | Lymphoma | WT | 150 |
| A-375 | Melanoma | WT | 250 |
| PC-3 | Prostate | WT | 500 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
| KARPAS-422 | Lymphoma | 50 mg/kg, BID | 95 |
| WSU-DLCL2 | Lymphoma | 100 mg/kg, BID | 70 |
| A-375 | Melanoma | 100 mg/kg, BID | 65 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
This compound is serially diluted in DMSO and then further diluted in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
The cells are treated with the different concentrations of this compound or vehicle control (DMSO) and incubated for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in mouse xenograft models.
Methodology:
-
Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 1 x 10^7 cancer cells.
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.
-
This compound is formulated in a vehicle of 0.5% methylcellulose (B11928114) and administered orally twice daily (BID) at the indicated doses. The control group receives the vehicle alone.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (typically 21-28 days), tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Western Blot for H3K27me3
Objective: To confirm the on-target activity of this compound by measuring the reduction in H3K27me3 levels.
Methodology:
-
Cancer cells are treated with this compound or vehicle for 48 hours.
-
Histones are extracted from the cell nuclei using a histone extraction kit (e.g., Abcam).
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology, #9733) and total Histone H3 (as a loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using ImageJ software.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound, a novel EZH2 inhibitor, demonstrate its potential as a potent and selective anti-cancer agent. Its clear mechanism of action, involving the epigenetic reprogramming of tumor cells, provides a strong rationale for further clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel epigenetic modulators.
Methodological & Application
Application Notes for TALL-104 In Vitro Assays
An important clarification regarding the topic "FL104" is necessary. Initial research did not yield information on a specific molecule or drug designated as "this compound." However, the search results frequently referenced the human cytotoxic T-cell line TALL-104 , a well-characterized therapeutic agent in cancer research. It is highly probable that "this compound" was a typographical error and the intended subject was TALL-104. Therefore, the following application notes and protocols are based on the properties and in vitro evaluation of the TALL-104 cell line.
Introduction
TALL-104 is an interleukin-2 (B1167480) (IL-2) dependent, major histocompatibility complex (MHC)-nonrestricted, cytotoxic T-cell line derived from a patient with T-cell acute lymphoblastic leukemia.[1] These cells have demonstrated significant antitumor activity against a broad range of cancers, both in vitro and in preclinical models.[1][2] TALL-104 cells are unique in that they can recognize and lyse tumor cells without the need for prior sensitization or MHC matching, making them a promising candidate for adoptive cell therapy.[1] In vitro assays are crucial for characterizing the cytotoxic potential of TALL-104 cells against specific cancer cell lines and for elucidating their mechanism of action.
Mechanism of Action
TALL-104 cells induce target cell death through a combination of mechanisms. Upon contact with tumor cells, they can trigger both apoptotic and necrotic cell death pathways.[1] This cytotoxic activity is independent of MHC restriction.[1] Furthermore, the interaction between TALL-104 cells and target cancer cells can lead to the secretion of various cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and granulocyte-macrophage colony-stimulating factor (GM-CSF), which may contribute to the overall anti-tumor response.[3]
Experimental Protocols
1. TALL-104 and Target Cell Culture
-
TALL-104 Cell Culture:
-
Culture TALL-104 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 U/mL recombinant human IL-2.
-
Maintain cells at a density between 5 x 10^5 and 2 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days. For experimental use, it is recommended to use lethally irradiated TALL-104 cells to prevent their proliferation in co-culture, which does not impair their cytotoxic function.[1][3]
-
-
Target Cancer Cell Culture:
-
Culture the desired cancer cell lines (e.g., human glioblastoma lines U-87 MG, U-251 MG) in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a logarithmic growth phase for use in cytotoxicity assays.
-
2. In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
This protocol outlines a method to assess the cytotoxic activity of TALL-104 cells against a target cancer cell line using flow cytometry.
-
Materials:
-
TALL-104 cells (effector cells)
-
Target cancer cells
-
Complete culture media
-
96-well U-bottom plates
-
Fluorescent dyes for cell labeling (e.g., CFSE for target cells)
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS + 1% BSA)
-
Flow cytometer
-
-
Protocol Steps:
-
Target Cell Preparation:
-
Harvest target cancer cells and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in serum-free medium.
-
Label target cells with a fluorescent dye like CFSE according to the manufacturer's protocol to distinguish them from effector cells.
-
Wash the labeled target cells twice with complete medium to remove excess dye.
-
Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Harvest TALL-104 cells and resuspend in complete medium at the desired concentrations to achieve various Effector-to-Target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
-
Co-culture:
-
Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the TALL-104 cell suspension at different concentrations to achieve the desired E:T ratios.
-
Include control wells:
-
Target cells only (spontaneous death)
-
Target cells with a lysis agent (maximum killing)
-
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
After incubation, gently resuspend the cells.
-
Add a viability dye such as Propidium Iodide (PI) to each well.
-
Analyze the samples on a flow cytometer.
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, quantify the percentage of PI-positive (dead) cells.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [ (% PI-positive target cells in co-culture - % PI-positive target cells in spontaneous death control) / (100 - % PI-positive target cells in spontaneous death control) ] x 100.
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of TALL-104 Cells Against Human Brain Tumor Cell Lines.
| Target Cell Line | Tumor Type | Effector:Target Ratio | % Lysis (4h) |
| U-87 MG | Glioblastoma | 20:1 | ~50% |
| U-251 MG | Glioblastoma | 20:1 | ~45% |
| A1690 | Glioblastoma | 20:1 | ~40% |
| DAOY | Medulloblastoma | 20:1 | ~60% |
| D283 Med | Medulloblastoma | 20:1 | ~55% |
| D341 Med | Medulloblastoma | 20:1 | ~50% |
| A431 | Epidermoid Carcinoma | 20:1 | ~70% |
Data are representative values synthesized from descriptive statements in the cited literature and are intended for illustrative purposes.[2]
Mandatory Visualizations
TALL-104 Mechanism of Action
Caption: TALL-104 cell interaction with a target tumor cell leading to cell death.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Step-by-step workflow for assessing TALL-104 cytotoxicity in vitro.
References
- 1. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a human cytotoxic T-cell line (TALL-104) in brain tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human leukemic T-cell line, TALL-104, is cytotoxic to human malignant brain tumors and traffics through brain tissue: implications for local adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for FL104 (PR-104) In Vivo Experiments
Introduction
FL104, also known as PR-104, is a hypoxia-activated prodrug designed for targeted cancer therapy.[1] Its mechanism of action relies on the characteristic hypoxic microenvironment of solid tumors.[1] As a phosphate (B84403) ester "pre-prodrug," PR-104 is rapidly converted in vivo to its active form, PR-104A.[1] In hypoxic conditions, PR-104A is reduced to its hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents, leading to cancer cell death.[1][2] This targeted activation in tumor hypoxia minimizes systemic toxicity. Additionally, PR-104A can be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types, such as hepatocellular carcinoma.[2] These dual activation pathways make PR-104 a promising candidate for monotherapy or in combination with other anticancer agents.[1][2]
Therapeutic Hypothesis
The central therapeutic hypothesis for PR-104 is that its selective activation in the hypoxic cores of solid tumors will lead to targeted DNA damage and tumor cell death, resulting in significant anti-tumor efficacy with an acceptable safety profile. A secondary hypothesis is that tumors overexpressing AKR1C3 will also be sensitive to PR-104, irrespective of their oxygenation status.[2]
Mechanism of Action Signaling Pathway
References
Navigating the Use of "FL104" in Cell Culture: Application Notes and Protocols
A critical point of clarification: The designation "FL104" is associated with multiple distinct therapeutic agents in scientific literature. To ensure the success of your research, it is imperative to first identify the specific molecule you are working with. This document provides an overview of the different agents referred to as "this compound" or a similar variant, and offers generalized protocols for handling small molecules and antibodies in a cell culture setting.
Identifying Your "this compound"
The following agents have been identified in relation to the "this compound" designation. Understanding the nature of your specific agent is the first step in applying the correct experimental approach.
| Designation | Description | Primary Mechanism of Action |
| F10 | A novel polymeric fluoropyrimidine. | Dual targeting of thymidylate synthase and Topoisomerase I (Top1).[1] |
| PR-104 | A hypoxia-activated prodrug. | Acts as a DNA cross-linking agent under hypoxic conditions.[2] |
| IMM-1-104 | A deep cyclic MEK inhibitor. | Inhibits the MEK signaling pathway.[3] |
| SC104 | An anticancer glycolipid monoclonal antibody. | Directly induces tumor cell apoptosis, potentially through homophilic binding and caspase activation.[4] |
| TALL-104 | A human cytotoxic T-cell line. | Exhibits antitumor effects through cell-mediated cytotoxicity.[5] |
| EVOLVE-104 | A ULBP2-targeted T cell engager. | Engages T-cells to target and kill tumor cells expressing ULBP2.[6] |
Section 1: Application Notes for Small Molecule "this compound" Variants (F10, PR-104, IMM-1-104)
General Overview
Small molecules like F10, PR-104, and IMM-1-104 are chemical compounds that can be readily used in cell culture to study their effects on cellular processes. Their application typically involves determining the optimal concentration and duration of treatment to achieve the desired biological effect, such as cytotoxicity, pathway inhibition, or cell cycle arrest.
Key Considerations for Use
-
Solubility: Determine the appropriate solvent for your small molecule. Many are soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution that can be further diluted in cell culture medium. It is crucial to have a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Concentration Range: The effective concentration can vary significantly between cell lines. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) or other relevant quantitative measures.
-
Treatment Duration: The length of exposure to the compound will influence the cellular response. Time-course experiments are necessary to identify the optimal treatment duration.
-
Hypoxia for PR-104: As a hypoxia-activated prodrug, PR-104's cytotoxic effects are significantly increased under low-oxygen conditions.[2] For experiments with PR-104, a hypoxia chamber or incubator is required to mimic the tumor microenvironment.
Expected Cellular Effects
The expected effects will depend on the specific molecule:
-
F10: As a fluoropyrimidine, F10 is expected to induce "thymineless death" and cytotoxicity in proliferating malignant cells.[1]
-
PR-104: Will show selective cytotoxicity to cells in hypoxic conditions through DNA cross-linking.[2]
-
IMM-1-104: As a MEK inhibitor, it is expected to inhibit the RAS/RAF/MEK/ERK signaling pathway, leading to reduced cell proliferation.[3]
Signaling Pathway Visualization
A generalized signaling pathway for a kinase inhibitor like IMM-1-104 is depicted below. This illustrates the common mechanism of action for such compounds.
Section 2: Application Notes for Antibody-Based "this compound" Variants (SC104)
General Overview
Monoclonal antibodies like SC104 are larger molecules that typically target cell surface antigens. Their use in cell culture aims to elicit a specific biological response, such as apoptosis or receptor blockade.
Key Considerations for Use
-
Target Expression: Confirm that your cell line of interest expresses the target antigen for SC104, which is a sialyltetraosylceramide.[4] This can be done using techniques like flow cytometry or immunofluorescence.
-
Purity and Formulation: Use a highly purified antibody preparation. Be mindful of the buffer components, as some may affect cell viability.
-
Concentration and Incubation: Similar to small molecules, a dose-response and time-course experiment is necessary to determine the optimal working concentration and incubation time.
-
Mechanism of Action: SC104 has been shown to directly induce apoptosis without the need for immune effector cells.[4] Assays to detect caspase activation can be used to confirm its mechanism.
Section 3: Experimental Protocols
Protocol 1: General Protocol for Determining IC50 of a Small Molecule in Adherent Cell Lines
This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of a small molecule "this compound" variant.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
"this compound" small molecule stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the "this compound" stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of "this compound".
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Experimental Workflow Visualization
Protocol 2: General Protocol for Inducing Apoptosis with a Monoclonal Antibody
This protocol outlines a general method for treating cells with an antibody like SC104 and assessing apoptosis.
Materials:
-
Cell line expressing the target antigen
-
Complete cell culture medium
-
SC104 monoclonal antibody
-
6-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Incubate for 24 hours.
-
-
Antibody Treatment:
-
Prepare different concentrations of SC104 in complete medium.
-
Include an untreated control and an isotype control antibody.
-
Replace the medium in the wells with the antibody-containing medium.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Disclaimer: The protocols provided are intended as general guidelines. It is essential to consult the specific product datasheets and relevant literature for the particular "this compound" agent you are using. Optimization of cell numbers, reagent concentrations, and incubation times will be necessary for each specific cell line and experimental setup.
References
- 1. The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. A new anticancer glycolipid monoclonal antibody, SC104, which directly induces tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of TALL-104 cells in patients with refractory metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evolveimmune.com [evolveimmune.com]
Application Notes and Protocols for FL104: A Urotensin-II Receptor Agonist
Disclaimer: The following information is intended for research purposes only. FL104 is a pharmacological tool for preclinical research, and no established clinical dosage and administration guidelines for humans are available. Researchers should exercise caution and conduct their own dose-finding studies for their specific experimental models.
Introduction
This compound is a potent, non-peptidic small molecule agonist of the urotensin-II receptor (UTS2R).[1][2] The urotensin-II system is implicated in a variety of physiological processes, particularly in the cardiovascular system, making this compound a valuable tool for investigating the roles of UTS2R in health and disease. These application notes provide a summary of the known characteristics of this compound and general protocols for its use in in vitro research.
Pharmacological Profile of this compound
This compound acts as a full agonist at the urotensin-II receptor.[1][3] Its potency has been determined in various recombinant cell-based assays.
| Parameter | Value | Species | Assay Type | Reference |
| pEC50 | 5.8 - 7.5 | Human | Not specified | [4][5][6] |
| Mechanism of Action | Full Agonist | Human | Not specified | [1][3] |
Experimental Protocols
Due to the absence of specific published administration protocols for this compound, the following are general methodologies for the in vitro characterization of this compound activity.
In Vitro Calcium Mobilization Assay
This protocol describes a method to measure the agonist activity of this compound by detecting intracellular calcium mobilization in cells expressing the urotensin-II receptor.
Materials:
-
HEK293 cells stably expressing the human urotensin-II receptor (HEK-UTS2R)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Urotensin-II (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Culture HEK-UTS2R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the HEK-UTS2R cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and allow them to attach overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in HBSS to obtain a range of concentrations (e.g., from 1 nM to 100 µM). Prepare similar dilutions for the positive control, urotensin-II.
-
Fluorescence Measurement:
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the this compound or urotensin-II dilutions into the wells.
-
Continue to record the fluorescence intensity for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response of the positive control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Signaling Pathway
This compound activates the urotensin-II receptor, a G protein-coupled receptor (GPCR). The UTS2R is known to couple primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: UTS2R signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing a GPCR agonist like this compound in vitro.
Caption: General workflow for in vitro agonist characterization.
References
- 1. DGIdb [dgidb.org]
- 2. researchgate.net [researchgate.net]
- 3. UT receptor | Urotensin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Concise Guide to Pharmacology 2013/14: G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. escholarship.org [escholarship.org]
Application Notes and Protocols for FL104 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL104 is a potent and selective small molecule inhibitor identified through high-throughput screening (HTS) campaigns. These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in HTS assays, with a focus on its application in inhibiting the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. The protocols outlined below are designed to be adaptable for various research and drug discovery applications.
Mechanism of Action
This compound is designed to target a key component of the NF-κB signaling cascade. The NF-κB pathway is constitutively active in several cancers and inflammatory diseases.[1] Inhibition of this pathway is a promising therapeutic strategy. This compound's mechanism of action is centered on the allosteric inhibition of a critical kinase in the pathway, preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex, sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression.
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Applications
This compound can be utilized as a reference compound in HTS campaigns to identify novel inhibitors of the NF-κB pathway. The following sections detail a robust HTS assay protocol. HTS allows for the rapid screening of large compound libraries to identify "hits" that modulate the activity of a biological target.[2]
Data Presentation: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well plate | Compatible with automated liquid handling and plate readers.[2][3] |
| Cell Line | HEK293/NF-κB-luc | Stable cell line with an NF-κB response element driving luciferase expression. |
| Z'-factor | 0.78 | Indicates excellent assay quality and separation between positive and negative controls. |
| Signal-to-Background | >100 | Demonstrates a robust assay window for hit identification. |
| This compound IC50 | 50 nM | Potency of the reference inhibitor in this assay. |
| DMSO Tolerance | < 0.5% | Final concentration of DMSO that does not significantly affect assay performance. |
Experimental Protocols
Principle of the Assay
This protocol describes a cell-based luciferase reporter assay to measure the activity of the NF-κB pathway. In the presence of an activator (e.g., TNFα), NF-κB translocates to the nucleus and induces the expression of the luciferase reporter gene. Inhibitors of the pathway, such as this compound, will prevent this and lead to a decrease in the luminescent signal.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Assay Buffer: Phosphate Buffered Saline (PBS).
-
Stimulant: Recombinant Human TNFα.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Reference Inhibitor: this compound.
-
Detection Reagent: Luciferase assay substrate (e.g., Bright-Glo™).
-
Assay Plates: 384-well, white, solid-bottom plates.
HTS Workflow Diagram
Caption: High-throughput screening workflow for identifying NF-κB inhibitors.
Detailed Protocol
-
Cell Plating:
-
Harvest HEK293/NF-κB-luc cells and resuspend in culture medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare compound source plates containing test compounds, this compound (positive control), and DMSO (negative control).
-
Using an acoustic liquid handler, transfer 50 nL of compounds from the source plates to the assay plates. This results in a final compound concentration of 10 µM (assuming a 10 mM stock) and a final DMSO concentration of 0.1%.
-
-
Stimulation:
-
Prepare a stock solution of TNFα in assay buffer.
-
Add 10 µL of TNFα solution to each well to achieve a final concentration that elicits ~80% of the maximal response (e.g., 10 ng/mL). Add 10 µL of assay buffer without TNFα to the negative control wells.
-
Incubate the plates for 6 hours at 37°C.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of the luciferase detection reagent to each well.
-
Incubate the plates for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Normalization:
-
The percentage of inhibition for each test compound is calculated relative to the positive and negative controls on each plate.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Where:
-
Signal_Compound is the luminescence from wells with the test compound.
-
Signal_Positive_Control is the average luminescence from wells with the reference inhibitor (this compound).
-
Signal_Negative_Control is the average luminescence from wells with DMSO.
-
-
-
Hit Identification:
-
Primary hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).
-
Quantitative Data Summary
Dose-Response Analysis of this compound
| Concentration (nM) | % Inhibition |
| 1000 | 98.5 |
| 300 | 95.2 |
| 100 | 85.1 |
| 30 | 45.3 |
| 10 | 15.6 |
| 3 | 5.2 |
| 1 | 1.8 |
| 0 | 0 |
Assay Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Z'-factor | 0.78 | > 0.5 |
| Signal-to-Background | 125 | > 10 |
| CV of Controls (%) | < 10% | < 20% |
Conclusion
The protocols and data presented in these application notes demonstrate a robust and reliable high-throughput screening platform for the identification and characterization of novel NF-κB pathway inhibitors. This compound serves as an excellent reference compound for such screens. The detailed methodologies provided can be adapted for various research needs, accelerating the discovery of new therapeutic agents.
References
Application Note: Unveiling Drug Resistance Mechanisms and Novel Therapeutic Targets of FL104 using Genome-Wide CRISPR-Cas9 Screening
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The discovery and development of novel therapeutic agents are often hampered by a limited understanding of their precise mechanisms of action and the potential for acquired or innate drug resistance. This application note describes a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to FL104, a novel anti-cancer compound. By systematically ablating gene function across the genome, this powerful technique can elucidate the signaling pathways essential for this compound efficacy and uncover novel targets for combination therapies, ultimately accelerating the drug development pipeline.
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, providing a robust platform for high-throughput loss-of-function screening.[1][2][3] Unlike previous methods such as RNA interference (RNAi), CRISPR-Cas9 screens can achieve complete gene knockout with high specificity, minimizing off-target effects.[1] Pooled CRISPR libraries, containing thousands of single guide RNAs (sgRNAs) targeting distinct genes, enable the creation of a diverse population of knockout cells.[2][3] Subsequent treatment with a selective pressure, such as the cytotoxic agent this compound, allows for the identification of genes whose loss confers either resistance or sensitivity by analyzing the representation of sgRNAs in the surviving cell population via next-generation sequencing (NGS).[4]
This application note provides a detailed methodology for conducting a genome-wide CRISPR-Cas9 screen to investigate the mechanism of action of this compound. The protocol covers lentiviral library production, cell line transduction, this compound treatment, genomic DNA extraction, NGS library preparation, and data analysis. The goal is to equip researchers, scientists, and drug development professionals with the necessary tools to identify key genetic determinants of the response to this compound, thereby informing patient stratification strategies and the design of more effective therapeutic regimens.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen with this compound is depicted below. The process begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. After selection, the cell population is treated with this compound, and the resulting changes in sgRNA representation are determined by deep sequencing.
Caption: CRISPR-Cas9 screening workflow with this compound.
Hypothetical Signaling Pathway for this compound Interaction
For the purpose of this application note, we will hypothesize that this compound is a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. A CRISPR-Cas9 screen could identify genes within this pathway that, when knocked out, alter the cellular response to this compound.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway targeted by this compound.
Protocols
Generation of a Stable Cas9-Expressing Cell Line
-
Cell Seeding: Plate the target cancer cell line (e.g., A549) at a density that will result in 50-70% confluency on the day of transduction.
-
Lentiviral Transduction: Transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).
-
Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin).
-
Expansion and Validation: Expand the antibiotic-resistant cell pool and validate Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay or Western blot).
Pooled sgRNA Library Transduction
-
Cell Seeding: Plate the stable Cas9-expressing cells at a density that will result in 50-70% confluency on the day of transduction.
-
Lentiviral Transduction: Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that the majority of cells receive only a single sgRNA construct.
-
Puromycin Selection: Two days post-transduction, select for transduced cells using puromycin (1-2 µg/mL). The puromycin concentration should be optimized to kill non-transduced cells within 48-72 hours.
-
Library Representation: After selection, expand the cell population, ensuring a minimum of 500-1000 cells per sgRNA in the library to maintain representation.
This compound Drug Treatment Screen
-
Cell Plating: Plate the transduced and selected cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and an this compound-treated group.
-
Drug Treatment: Treat the cells with a predetermined concentration of this compound (e.g., IC50) for a duration sufficient to observe a significant selective pressure (e.g., 14 days).
-
Cell Maintenance: Passage the cells as needed throughout the treatment period, maintaining a minimum of 500-1000 cells per sgRNA.
-
Cell Harvesting: At the end of the treatment period, harvest the surviving cells from both the control and this compound-treated populations for genomic DNA extraction.
Genomic DNA Extraction and NGS Library Preparation
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells using a commercial kit.
-
sgRNA Cassette Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Library Purification and Quantification: Purify the PCR products and quantify the final library concentration.
-
Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq).
Data Presentation
The primary output of the CRISPR screen is a list of genes whose knockout leads to either positive (resistance) or negative (sensitivity) selection in the presence of this compound. The data is typically presented in tables that rank genes based on statistical significance.
Table 1: Hypothetical Top Gene Hits Conferring Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| GENE-A | E3 ubiquitin ligase | 5.8 | 1.2e-8 | 3.5e-7 |
| GENE-B | Kinase suppressor | 5.2 | 3.5e-8 | 8.1e-7 |
| GENE-C | Apoptosis regulator | 4.9 | 7.1e-7 | 1.2e-5 |
| GENE-D | Drug efflux pump | 4.5 | 1.5e-6 | 2.0e-5 |
Table 2: Hypothetical Top Gene Hits Conferring Sensitivity to this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| GENE-X | DNA repair protein | -6.2 | 8.9e-9 | 2.1e-7 |
| GENE-Y | Cell cycle checkpoint kinase | -5.5 | 2.1e-8 | 5.3e-7 |
| GENE-Z | Negative regulator of PI3K pathway | -5.1 | 5.4e-7 | 9.8e-6 |
| GENE-W | Transcription factor | -4.8 | 1.1e-6 | 1.8e-5 |
Data Analysis and Hit Identification
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to a reference file of the sgRNA library to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample to account for differences in sequencing depth.
-
Log Fold Change Calculation: Calculate the log2 fold change of each sgRNA in the this compound-treated sample relative to the control sample.
-
Statistical Analysis: Use algorithms like MAGeCK to determine the statistical significance (p-value and FDR) of the enrichment or depletion of sgRNAs targeting each gene.[5]
-
Hit Prioritization: Prioritize candidate genes for further validation based on their statistical significance, the magnitude of the effect, and biological plausibility.
Conclusion
This application note provides a framework for utilizing genome-wide CRISPR-Cas9 screening to dissect the mechanism of action of the novel compound this compound. By identifying genes that modulate drug sensitivity, this approach can reveal the underlying biology of the drug's activity, uncover potential resistance mechanisms, and identify novel targets for combination therapies. The successful execution of these protocols will provide invaluable insights for the preclinical and clinical development of this compound and other targeted therapies.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. synthego.com [synthego.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Everything you need to know about CRISPR library screening [takarabio.com]
- 5. Genome-wide CRISPR-Cas9 screen identifies leukemia-specific dependence on a pre-mRNA metabolic pathway regulated by DCPS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DRP-104 in Xenograft Mouse Models
A Note on Nomenclature: Initial inquiries regarding "FL104" did not yield specific information on a drug with that designation used in xenograft mouse models. However, extensive research has identified a closely related and well-documented investigational drug, DRP-104 (Sirpiglenastat) , with significant preclinical data in this area. These application notes will, therefore, focus on DRP-104.
Introduction:
DRP-104 is a novel, tumor-targeted prodrug of the broad-spectrum glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON). Glutamine is a critical nutrient for rapidly proliferating cancer cells, supporting various metabolic pathways essential for their growth and survival.[1] By inhibiting multiple glutamine-utilizing enzymes, the active form of DRP-104, DON, disrupts tumor cell metabolism, leading to anti-tumor activity.[2] Furthermore, DRP-104 has been shown to modulate the tumor microenvironment, enhancing anti-tumor immune responses.[2] Preclinical studies in various xenograft mouse models, particularly those for non-small cell lung cancer (NSCLC), have demonstrated the potent anti-tumor efficacy of DRP-104, both as a monotherapy and in combination with other agents like checkpoint inhibitors.[3][4]
These application notes provide a comprehensive overview of the use of DRP-104 in xenograft mouse models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Data Presentation: Efficacy of DRP-104 in Xenograft Mouse Models
The following tables summarize the quantitative data from key preclinical studies of DRP-104 in various xenograft mouse models.
Table 1: DRP-104 Monotherapy in Lung Cancer Xenograft Models
| Cancer Type | Model | Mouse Strain | DRP-104 Dosage & Schedule | Route of Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Lung Adenocarcinoma (LUAD) | KEAP1 mutant/STK11 co-mutant KrasG12D/+p53-/- cells | C57BL/6 | 3 mg/kg | Subcutaneous | Significant tumor growth inhibition | [4] |
| Lung Adenocarcinoma (LUAD) | KEAP1 mutant KrasG12D/+p53-/- (KPK) cells | Nude | 2 mg/kg, 5 days on/2 days off | Subcutaneous | Significant tumor growth inhibition | [4] |
| Lung Adenocarcinoma (LUAD) | Patient-Derived Xenograft (PDX) - CTG743 (KEAP1 mutant) | NSG | 3 mg/kg | Subcutaneous | Significant tumor growth suppression | [3][4] |
| Lung Squamous Cell Carcinoma (LUSC) | Patient-Derived Xenograft (PDX) - LX640 (KEAP1 mutant) | Not Specified | Not Specified | Not Specified | Tumor growth suppression | [3][4] |
| Lung Squamous Cell Carcinoma (LUSC) | Patient-Derived Xenograft (PDX) - PDX007 | Not Specified | 1 mg/kg or 3 mg/kg for 9 days | Subcutaneous | Dose-dependent tumor growth inhibition | [5] |
| Lung Squamous Cell Carcinoma (LUSC) | Patient-Derived Xenograft (PDX) - PDX005 | Not Specified | 1 mg/kg or 3 mg/kg for 13 days | Subcutaneous | Dose-dependent tumor growth inhibition | [5] |
| EGFR-mutant Lung Adenocarcinoma (LUAD) | Patient-Derived Xenograft (PDX) - YLR-086 (Osimertinib-resistant) | Not Specified | 1.4 mg/kg or 3 mg/kg | Subcutaneous | Significant tumor growth inhibition | [5] |
Table 2: DRP-104 Combination Therapy in a Syngeneic Mouse Model
| Cancer Type | Model | Mouse Strain | Treatment | Route of Administration | Outcome | Reference |
| Colon Cancer | MC38 Syngeneic Model | C57BL/6 | DRP-104 (0.5-1.4 mg/kg) + anti-PD-1 | Subcutaneous (DRP-104), Intraperitoneal (anti-PD-1) | Enhanced anti-tumor efficacy and survival compared to monotherapy | [2][6] |
Experimental Protocols
Protocol 1: Evaluation of DRP-104 Efficacy in a Subcutaneous Lung Cancer Xenograft Model
This protocol outlines the key steps for assessing the anti-tumor activity of DRP-104 in a subcutaneous xenograft model using human lung cancer cells.
1. Materials and Reagents:
-
Human lung cancer cell line (e.g., KEAP1 mutant cell line)
-
Immunodeficient mice (e.g., Nude or NSG mice), 6-8 weeks old
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
DRP-104 (Sirpiglenastat)
-
Vehicle control (e.g., sterile PBS or as recommended by the supplier)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
2. Cell Culture and Preparation:
-
Culture the selected lung cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
On the day of implantation, harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 106 cells per 100 µL). Keep the cell suspension on ice.
3. Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
5. DRP-104 Administration:
-
Reconstitute DRP-104 in the appropriate vehicle to the desired stock concentration.
-
Administer DRP-104 to the treatment group via the chosen route (e.g., subcutaneous injection). A common dosing schedule is daily for 5 consecutive days, followed by a 2-day break.[4][5]
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
6. Endpoint and Data Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Analyze the data by comparing the tumor growth curves and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
Visualizations
DRP-104 Mechanism of Action
Caption: DRP-104 is a prodrug that is activated to DON within tumor cells, where it broadly antagonizes glutamine-dependent metabolic pathways.
Experimental Workflow for DRP-104 Xenograft Study
Caption: A typical experimental workflow for evaluating the efficacy of DRP-104 in a subcutaneous xenograft mouse model.
References
- 1. Glutamine antagonists may KEAP lung cancer in check - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dracenpharma.com [dracenpharma.com]
- 6. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PR-104 Efficacy Using Flow Cytometry
A Note on the Topic: Initial searches for "FL104 protocol for flow cytometry" did not yield specific results for a reagent or protocol under this designation. However, extensive information was found for "PR-104," a hypoxia-activated prodrug, and its evaluation using flow cytometry. It is highly probable that "this compound" was a typographical error. Therefore, this document focuses on PR-104, providing detailed application notes and protocols relevant to its analysis in drug development.
Introduction
PR-104 is a "pre-prodrug" that undergoes conversion to PR-104A.[1] PR-104A is a hypoxia-activated prodrug, which means it is selectively metabolized into potent DNA cross-linking agents in the low-oxygen environments characteristic of solid tumors.[2] This targeted activation is a key therapeutic strategy, as it minimizes damage to healthy, well-oxygenated tissues.[1] Flow cytometry is an indispensable tool for evaluating the cellular response to PR-104, providing quantitative data on apoptosis, cell cycle arrest, and DNA damage.[1][3]
Mechanism of Action of PR-104
PR-104's therapeutic effect is contingent on its activation within the tumor microenvironment. The prodrug PR-104A is reduced under hypoxic conditions by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form highly cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[1] These active metabolites function as DNA-crosslinking agents, inducing DNA damage that leads to cell cycle arrest and ultimately, apoptosis.[1][2] Additionally, PR-104A can be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3), an enzyme that is overexpressed in some tumor types.[4]
Caption: Mechanism of PR-104 activation and action.
Application: Quantifying Apoptosis with Annexin V/PI Staining
A key application of flow cytometry in evaluating PR-104 efficacy is the quantification of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[5] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
This multi-parameter analysis provides a detailed snapshot of the cellular response to PR-104 treatment, allowing for a quantitative assessment of its cytotoxic effects.
Experimental Protocol: Annexin V/PI Apoptosis Assay for PR-104 Treated Cells
This protocol details the steps for assessing apoptosis in cancer cell lines treated with PR-104 using an Annexin V-FITC and Propidium Iodide (PI) staining kit and analysis by flow cytometry.[5]
Materials
-
Target cancer cell lines
-
6-well plates
-
PR-104 stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of PR-104 for the desired duration (e.g., 24, 48, or 72 hours) under either normoxic (21% O₂) or hypoxic (<0.1% O₂) conditions. Include a vehicle-only control.[1]
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Flow Cytometry Analysis:
Caption: Experimental workflow for the Annexin V/PI assay.
Data Presentation
The data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| Treatment Condition | PR-104 Conc. (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Normoxia | 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 | |
| 50 | 60.3 ± 4.5 | 25.4 ± 2.8 | 14.3 ± 1.7 | |
| Hypoxia | 0 (Control) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| 10 | 40.1 ± 5.1 | 45.7 ± 4.2 | 14.2 ± 1.9 | |
| 50 | 15.2 ± 3.8 | 60.5 ± 5.5 | 24.3 ± 3.1 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Conclusion
Flow cytometry is a powerful and essential technique for the preclinical evaluation of drugs like PR-104. The ability to perform multi-parameter, quantitative analysis at the single-cell level provides crucial insights into the drug's mechanism of action and efficacy. The Annexin V/PI assay is a prime example of how flow cytometry can be used to generate robust data for decision-making in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry-Based Identification and Validation of FL104 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL104 is a novel small molecule with therapeutic potential, necessitating a thorough understanding of its mechanism of action. Identifying the direct protein targets and downstream signaling pathways affected by this compound is crucial for its development as a therapeutic agent. Mass spectrometry-based proteomics offers a powerful and unbiased approach for the deconvolution of drug targets.[1][2][3][4] This application note provides detailed protocols for the identification and validation of this compound protein targets using affinity purification-mass spectrometry (AP-MS) and quantitative proteomics.
The described workflows will enable researchers to:
-
Identify high-confidence protein interactors of this compound.
-
Validate these interactions and quantify changes in the proteome upon this compound treatment.
-
Gain insights into the molecular pathways modulated by this compound.
Experimental Workflow for this compound Target Identification
The overall strategy involves two main phases: a discovery phase to identify potential targets using affinity purification and a validation phase to confirm these interactions and assess their functional relevance using quantitative proteomics.
Discovery of Potential this compound Targets using Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification coupled with mass spectrometry (AP-MS) is a robust method to capture and identify proteins that interact with a small molecule.[5][6][7][8][9] This protocol outlines the use of this compound immobilized on beads to enrich for its binding partners from a cell lysate.
Protocol: Affinity Purification of this compound Binding Proteins
1. Preparation of this compound-conjugated Beads:
-
This step requires a derivative of this compound with a reactive group suitable for conjugation to commercially available activated beads (e.g., NHS-activated sepharose or magnetic beads).
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO or DMF).
-
Follow the bead manufacturer's protocol for coupling the this compound derivative to the beads.
-
Thoroughly wash the beads to remove any un-conjugated this compound.
-
Prepare control beads by performing the same procedure without the this compound derivative.
2. Cell Culture and Lysis:
-
Culture the selected cell line (e.g., a cancer cell line responsive to this compound) to ~80-90% confluency.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Affinity Purification:
-
Pre-clear the cell lysate by incubating it with control beads for 1 hour at 4°C to minimize non-specific binding.
-
Incubate the pre-cleared lysate (e.g., 1-2 mg of total protein) with the this compound-conjugated beads and control beads separately. Incubate overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
4. On-Bead Protein Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
5. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.[10]
-
The raw data should be searched against a relevant protein database (e.g., UniProt/Swiss-Prot for the appropriate species) using a search engine like MaxQuant or Sequest.
Data Presentation: AP-MS Results
The identified proteins should be filtered against the control pulldown to identify specific binders. The results can be summarized in a table.
| Protein ID | Gene Name | Peptide Count (this compound) | Peptide Count (Control) | Enrichment Score | Biological Function |
| P04637 | TP53 | 15 | 1 | 15.0 | Tumor suppressor |
| P62258 | 1433S | 12 | 0 | 12.0 | Signal transduction |
| Q06830 | HSP90A | 25 | 5 | 5.0 | Chaperone |
| ... | ... | ... | ... | ... | ... |
Validation of this compound Targets using Quantitative Proteomics
Quantitative proteomics can be used to validate the targets identified by AP-MS and to understand the broader cellular response to this compound.[3][11][12] This can be achieved by measuring changes in protein abundance or thermal stability upon this compound treatment.
Protocol: TMT-based Quantitative Proteomics
1. Cell Treatment and Lysis:
-
Culture cells in triplicate and treat with a predetermined concentration of this compound or DMSO (vehicle control) for a specified time.
-
Harvest, wash, and lyse the cells as described in the AP-MS protocol.
-
Quantify the protein concentration for each sample.
2. Protein Digestion and TMT Labeling:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform in-solution digestion by reducing, alkylating, and digesting the proteins with trypsin.
-
Label the resulting peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol. Each condition (e.g., 3x this compound-treated, 3x DMSO-treated) will be labeled with a unique TMT tag.
-
Combine the labeled peptide samples.
3. Peptide Fractionation and LC-MS/MS:
-
Fractionate the combined peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
Analyze each fraction by LC-MS/MS.
4. Data Analysis:
-
Process the raw data using software capable of TMT quantification (e.g., Proteome Discoverer).
-
Normalize the reporter ion intensities to account for any loading variations.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
Data Presentation: Quantitative Proteomics Results
| Protein ID | Gene Name | Log2 Fold Change (this compound/DMSO) | p-value | Putative Role |
| P04637 | TP53 | 1.58 | 0.001 | Upregulated |
| P08238 | HSPA4 | -1.25 | 0.005 | Downregulated |
| Q13131 | MAPK1 | 0.10 | 0.85 | Unchanged |
| ... | ... | ... | ... | ... |
Hypothetical Signaling Pathway Modulated by this compound
Based on the identification of target proteins, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action of this compound. For example, if TP53 and MAPK1 were identified as interactors, a pathway diagram could be generated.
Conclusion
The protocols and workflows described in this application note provide a comprehensive framework for the mass spectrometry-based analysis of this compound targets. By combining affinity purification for target discovery with quantitative proteomics for validation, researchers can gain deep insights into the mechanism of action of this novel compound, thereby accelerating its preclinical and clinical development.
References
- 1. pnas.org [pnas.org]
- 2. criver.com [criver.com]
- 3. Drug target identification and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 8. fiveable.me [fiveable.me]
- 9. wp.unil.ch [wp.unil.ch]
- 10. google.com [google.com]
- 11. What Is Targeted Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
FL104 solubility issues and solutions
A comprehensive resource for researchers, scientists, and drug development professionals working with the urotensin II receptor agonist, FL104.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with this compound. While this compound has documented solubility in DMSO, its hydrophobic nature may present challenges in aqueous solutions required for various in vitro and in vivo studies.
Known Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Notes |
| DMSO | 9 mg/mL (22.91 mM) | Sonication is recommended to facilitate dissolution.[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions in a question-and-answer format.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: This is a common issue for hydrophobic compounds like this compound. The precipitation occurs because the solvent polarity dramatically increases upon dilution into an aqueous medium, causing the compound to crash out of the solution.
Here are some steps to troubleshoot this issue:
-
Reduce the Final Concentration: Your target concentration in the aqueous buffer may be above this compound's solubility limit in that specific medium. Try lowering the final concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% for most cell-based assays, to minimize solvent toxicity.[2] You can achieve this by making intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.
-
Improve Mixing Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.
-
Gentle Warming and Sonication: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. Brief sonication after dilution can also help to break up any precipitate that has formed.
Q2: The this compound powder is difficult to dissolve, even in DMSO. What can I do?
A2: If you are having trouble dissolving the this compound powder, consider the following:
-
Sonication: As recommended, using a bath sonicator for 5-10 minutes can provide the energy needed to break up compound aggregates and facilitate dissolution.[1]
-
Gentle Warming: Gently warm the DMSO to 37°C before adding the powder. Be cautious not to overheat, as this could degrade the compound.
-
Vortexing: Ensure vigorous vortexing for a sufficient amount of time (e.g., 1-2 minutes) to allow for complete dissolution.
Q3: My this compound stock solution in DMSO appears clear at first, but I see crystals forming after storing it at -20°C. Why is this happening and how can I prevent it?
A3: This indicates that your stock solution may be supersaturated and unstable at lower temperatures.
-
Lower the Stock Concentration: The most straightforward solution is to prepare your stock solution at a slightly lower concentration to ensure it remains in solution during storage.
-
Storage at Room Temperature: If the compound is stable at room temperature (check the manufacturer's data sheet), you could consider storing the DMSO stock at room temperature in a desiccator to prevent moisture absorption. However, for long-term storage, -20°C or -80°C is generally recommended.
-
Re-dissolution Before Use: If you observe crystals, gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved before making any dilutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for initial solubility screening of this compound?
A1: For a hydrophobic compound like this compound, a good starting point for solubility screening would include a range of common organic solvents. A suggested list is provided in the table below. This will help in identifying suitable solvents for various applications, from stock solution preparation to formulation development.
Illustrative Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Use Case |
| DMSO | High | Stock solutions |
| DMF | High | Stock solutions |
| Ethanol | Moderate | Co-solvent in formulations |
| Methanol | Moderate | Analytical purposes |
| Acetonitrile | Moderate | Analytical purposes |
| Propylene (B89431) Glycol | Low to Moderate | Co-solvent in formulations |
| PEG400 | Low to Moderate | Co-solvent in formulations |
| Water | Very Low | Aqueous assays |
| PBS (pH 7.4) | Very Low | In vitro experiments |
Note: This table is illustrative and based on the expected properties of a compound with the characteristics of this compound. Experimental verification is necessary.
Q2: How can I improve the aqueous solubility of this compound for in vitro cell-based assays?
A2: To overcome the low aqueous solubility of this compound for in vitro assays, several strategies can be employed:
-
Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds.[] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene (B3416737) glycols (PEGs).[][4] It is crucial to keep the final concentration of the co-solvent low to avoid cellular toxicity.
-
pH Adjustment: Since this compound has a basic nitrogen atom, its solubility is likely pH-dependent. For weakly basic compounds, decreasing the pH of the solution can increase solubility by protonating the molecule and forming a more soluble salt.[5][6] It is important to consider the pH stability of the compound and the pH tolerance of the experimental system.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.
Q3: What are some initial strategies for formulating this compound for in vivo animal studies?
A3: Formulating a poorly soluble compound like this compound for in vivo studies requires careful consideration to ensure adequate bioavailability. Here are some common approaches:
-
Co-solvent Systems: A mixture of solvents can be used to dissolve the compound for administration. A common example is a ternary system of DMSO, PEG400, and saline or water.[2]
-
Suspensions: If the compound cannot be fully dissolved, it can be administered as a suspension. This involves reducing the particle size of the compound (micronization) and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80).
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as solutions in oil, emulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 392.92 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For 1 mg of this compound: Volume (µL) = (0.001 g / (392.92 g/mol * 0.01 mol/L)) * 1,000,000 µL/L ≈ 254.5 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can be used in conjunction with sonication.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Method for Improving Aqueous Solubility of this compound using a Co-solvent
Objective: To prepare a 10 µM working solution of this compound in a physiological buffer (e.g., PBS) with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile PBS (pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilution: Prepare a 100-fold intermediate dilution of the 10 mM stock solution in DMSO to get a 100 µM solution.
-
Add 2 µL of the 10 mM stock solution to 198 µL of DMSO. Vortex to mix.
-
-
Prepare Final Aqueous Solution: Add the intermediate DMSO solution to the PBS to achieve the final 10 µM concentration.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of PBS.
-
Crucially, add the DMSO solution to the vortexing PBS to ensure rapid dispersion.
-
-
Final Concentration Check: The final concentration of this compound is 10 µM, and the final concentration of DMSO is 10% from the intermediate dilution step, which is then diluted 1:10, resulting in a final DMSO concentration of 1%. Correction: To achieve 0.1% final DMSO, a different dilution scheme is needed.
-
Revised Final Dilution: Prepare a 10 mM stock in DMSO. Make a 1:100 intermediate dilution in PBS (10 µL of 10 mM stock into 990 µL PBS for a 100 µM solution with 1% DMSO). This may still precipitate.
-
Better Approach for 0.1% DMSO: Prepare a 10 mM stock in DMSO. Add 1 µL of the 10 mM stock directly to 999 µL of vortexing PBS. This will give a 10 µM final concentration of this compound and 0.1% DMSO.
-
-
Observation: Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, further optimization (e.g., lower final concentration, addition of another co-solvent or surfactant) is required.
Visualizations
Caption: A workflow for troubleshooting common solubility issues with this compound.
Caption: The signaling pathway of this compound as a urotensin II receptor agonist.
References
- 1. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 4. wjbphs.com [wjbphs.com]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Technical Support Center: Optimizing FL104 Concentration for Experiments
Disclaimer: The information provided in this guide is for general informational and educational purposes only and is not intended as a substitute for professional scientific advice. Always consult with a qualified professional for any specific questions or concerns regarding your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for FL104 in cell-based assays?
A1: For initial experiments, a common starting point for a novel small molecule inhibitor like this compound is to perform a broad-range dose-response curve. We recommend a starting concentration range of 10 nM to 100 µM. This wide range helps in determining the potency of the compound and identifying the half-maximal inhibitory concentration (IC50).
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is cell-line dependent. To determine this, a dose-response experiment is essential. This involves treating your cells with a serial dilution of this compound and then measuring the desired biological endpoint (e.g., cell viability, inhibition of a specific signaling pathway). The concentration that gives the desired effect with minimal off-target effects or cytotoxicity is considered optimal.
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A3: High cytotoxicity at low concentrations can be due to several factors:
-
On-target toxicity: The intended target of this compound may be critical for cell survival.
-
Off-target effects: this compound might be interacting with other cellular targets that are essential for cell viability.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be toxic to your cells at the final concentration used. Ensure the final solvent concentration is consistent across all treatments and is below the tolerance level of your cell line (typically <0.5%).
-
Compound instability: The compound may be degrading into a toxic byproduct.
Q4: My results with this compound are not reproducible. What are the possible causes?
A4: Lack of reproducibility can stem from several sources:
-
Inconsistent cell culture conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.
-
Inaccurate dilutions: Ensure accurate and consistent preparation of this compound stock solutions and serial dilutions.
-
Variable incubation times: Adhere to a consistent incubation time for all experiments.
-
Assay variability: Ensure the assay used to measure the endpoint is robust and has low well-to-well variability.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when optimizing this compound concentration.
Problem: No observable effect of this compound at any tested concentration.
| Possible Cause | Suggested Solution |
| Low Compound Potency | Test higher concentrations of this compound (e.g., up to 200 µM). |
| Incorrect Target | Verify that your experimental system (e.g., cell line) expresses the intended target of this compound. |
| Compound Inactivity | Confirm the identity and purity of your this compound stock. Consider obtaining a fresh batch from the supplier. |
| Inappropriate Assay | Ensure the chosen assay is sensitive enough to detect the expected biological effect. |
Problem: High background or "noise" in the assay.
| Possible Cause | Suggested Solution |
| Cellular Stress | Optimize cell seeding density and ensure cells are healthy before treatment. |
| Assay Interference | Check if this compound or the solvent interferes with the assay reagents or detection method. |
| Contamination | Ensure aseptic techniques to prevent microbial contamination of cell cultures. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Resazurin Assay:
-
Add resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the fluorescence values to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in Cell Line X
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 30 | 15.8 ± 2.5 |
| 10 | 45.3 ± 4.2 |
| 3 | 75.1 ± 5.6 |
| 1 | 90.7 ± 3.8 |
| 0.3 | 98.2 ± 2.1 |
| 0.1 | 99.5 ± 1.5 |
| 0 (Vehicle) | 100 ± 2.0 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting high cytotoxicity.
Troubleshooting FL104 off-target effects
Technical Support Center: FL104
Disclaimer: this compound is a fictional investigational compound. This technical support guide is based on a plausible scenario for a kinase inhibitor and is intended to provide general guidance. The principles and methodologies described are applicable to the investigation of off-target effects for novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[1] PLK1 is involved in processes such as centrosome maturation, spindle assembly, and cytokinesis.[2] Its inhibition is intended to cause mitotic arrest and subsequent apoptosis in rapidly dividing cells.
Q2: What is the recommended starting concentration range for cell-based assays?
A2: For initial cell-based assays, we recommend a concentration range of 10 nM to 10 µM. The optimal concentration will vary depending on the cell line, assay duration, and specific endpoint being measured. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific model system.
Q3: What are the known or potential off-targets for this compound?
A3: Kinome screening has revealed that this compound has some inhibitory activity against Aurora Kinase A (AURKA), another kinase involved in mitotic regulation.[3][4] While this compound is significantly more potent against PLK1, at higher concentrations or in certain cellular contexts, inhibition of AURKA may contribute to the observed phenotype.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype
Q: In my experiments, this compound treatment leads to mitotic arrest as expected, but I'm also observing significant effects on spindle formation at concentrations well below the IC50 for cell viability. What could be the cause?
A: This discrepancy may be due to the off-target inhibition of Aurora Kinase A (AURKA), which plays a crucial role in centrosome separation and bipolar spindle assembly.[5] While the on-target PLK1 inhibition is responsible for the primary mitotic arrest, the potent effect on spindle dynamics could be mediated by AURKA inhibition.
Recommended Troubleshooting Workflow:
-
Dose-Response Analysis of Phospho-Targets: Perform a Western blot analysis to compare the dose-response of this compound on the phosphorylation of a direct PLK1 substrate (e.g., p-T210 on PLK1 itself for autophosphorylation) and a direct AURKA substrate (e.g., p-T288 on AURKA).[6] This will help determine the cellular potency against each kinase.
-
Use of a More Selective Inhibitor: Compare the phenotype induced by this compound with that of a highly selective, structurally distinct AURKA inhibitor. If the spindle formation phenotype matches that of the AURKA inhibitor, it provides strong evidence for an off-target effect.
-
Chemical Rescue/Knockdown: A definitive method is to perform a rescue experiment.[7] Use siRNA to knock down AURKA and observe if this phenocopies the effect of this compound on spindle formation.
Issue 2: Discrepancy Between Biochemical and Cellular IC50 Values
Q: The biochemical IC50 of this compound against purified PLK1 is ~15 nM, but in my cell-based proliferation assay, the IC50 is closer to 500 nM. What explains this difference?
A: A significant shift between biochemical and cellular potency is common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: Kinase inhibitors are often ATP-competitive. The high concentration of ATP within the cell (~1-10 mM) can outcompete the inhibitor for binding to the kinase, leading to a requirement for higher compound concentrations to achieve the same level of inhibition seen in biochemical assays (which often use lower, Km-level ATP concentrations).[8]
-
Plasma Protein Binding: If you are working in media containing serum, the compound may bind to proteins like albumin, reducing the free concentration available to enter the cells.
Recommended Troubleshooting Steps:
-
Vary Serum Concentration: Perform the cellular assay using different concentrations of fetal bovine serum (e.g., 10%, 5%, 1%) to assess the impact of protein binding.
-
Use an Efflux Pump Inhibitor: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if the cellular IC50 decreases.
-
Measure Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PLK1 inside the cell at the concentrations used.[7]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target (PLK1) and a key off-target kinase (AURKA). Data is illustrative and derived from biochemical kinase assays.
| Kinase Target | IC50 (nM) | Description |
| PLK1 | 15 | Primary On-Target |
| AURKA | 850 | Known Off-Target |
| PLK2 | 1,250 | Low Affinity Off-Target |
| VEGFR2 | >10,000 | Negligible Activity |
Lower IC50 values indicate higher potency. A large differential between the on-target and off-target IC50 values suggests higher selectivity.
Experimental Protocols
Protocol 1: Western Blotting for Target Engagement
Objective: To determine the effect of this compound on the phosphorylation of PLK1 and AURKA downstream substrates in a cellular context.
Methodology:
-
Cell Culture & Treatment: Plate cells at a suitable density and allow them to adhere overnight. Synchronize cells in the G2/M phase using a suitable method (e.g., nocodazole (B1683961) block) to ensure high expression of target kinases. Treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-PLK1 (Thr210), total PLK1, p-AURKA (Thr288), total AURKA, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the dose-dependent inhibition of phosphorylation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein (PLK1) within intact cells.
Methodology:
-
Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble PLK1 at each temperature point by Western blot. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.
Visualizations
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
FL104 stability and storage conditions
Unable to Provide Information on "FL104"
Our comprehensive search for information regarding the stability and storage conditions of a substance designated "this compound" did not yield any relevant results for a chemical compound, drug substance, or research molecule. The search results were unrelated to the topic of chemical or biological stability and instead included references to aeronautics, legislation, and internal company codes.
Therefore, we are unable to provide the requested technical support center content, including troubleshooting guides, FAQs, data tables, experimental protocols, and diagrams related to "this compound".
To receive assistance, please ensure that "this compound" is the correct identifier for the substance of interest. If possible, please provide an alternative name, such as a chemical name, CAS number, or internal research code, to enable a more accurate and successful search for the information you require.
We are committed to providing comprehensive and accurate technical support. Once a valid identifier for the substance is provided, we will be able to generate the detailed stability and storage information you need for your research.
Technical Support Center: Optimizing In Vitro Efficacy of Small Molecule Inhibitors
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals enhance the in vitro efficacy of small molecule inhibitors, such as the hypothetical compound FL104.
Troubleshooting Guide: Inconsistent or Low In Vitro Efficacy
Researchers may encounter variability or lower-than-expected efficacy in their in vitro experiments. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Results | Pipetting Inaccuracy: Inconsistent volumes, especially with small quantities, can introduce significant error. | - Calibrate pipettes regularly.- Use appropriate pipetting techniques for small volumes.- Prepare master mixes to minimize pipetting steps. |
| Inadequate Reagent Mixing: Concentration gradients can form if reagents are not mixed thoroughly. | - Vortex or gently mix all stock solutions before use.- Ensure complete mixing after adding each reagent to the assay plate. | |
| Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations.[1] | - Avoid using the outermost wells for experimental samples.- Fill the outer wells with sterile water or buffer to maintain humidity. | |
| Low Potency (High IC50/EC50) | Compound Instability or Precipitation: The compound may degrade or precipitate in the assay buffer. | - Prepare fresh stock solutions for each experiment.- Assess compound solubility in the final assay buffer.- Ensure the final concentration of solvents like DMSO is low and consistent across all wells.[1] |
| Incorrect ATP Concentration (for kinase assays): The ATP concentration can significantly affect the apparent potency of ATP-competitive inhibitors.[1] | - Determine the Michaelis-Menten constant (Km) of the kinase for ATP.- Use an ATP concentration at or near the Km for initial screening.- For potency determination, run assays at varying ATP concentrations. | |
| Sub-optimal Cell Health or Density: Unhealthy or improperly seeded cells can lead to inconsistent responses. | - Regularly check cells for viability and morphology.- Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.- Perform a cell viability assay (e.g., Trypan Blue) before seeding. | |
| No Dose-Response Relationship | Compound Inactivity: The compound may not be active against the intended target. | - Verify the identity and purity of the compound using analytical methods (e.g., LC-MS, NMR).- Confirm the activity of the target enzyme or pathway with a known positive control inhibitor. |
| Assay Conditions Not Optimized: The incubation time, temperature, or buffer composition may not be suitable for the assay. | - Perform time-course and temperature-optimization experiments.- Titrate buffer components (e.g., pH, salt concentration) to find optimal conditions. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. | - Use multiple cell lines to assess compound activity.- Investigate potential resistance mechanisms (e.g., target mutations, drug efflux pumps). | |
| Control Failures | Inactive Enzyme or Reagents: The enzyme or other critical reagents may have lost activity. | - Aliquot enzymes and store them at the recommended temperature to avoid freeze-thaw cycles.[1]- Use fresh reagents and validate their activity with appropriate controls. |
| Substrate Quality Issues: The substrate may be degraded or of poor quality. | - Verify the purity and integrity of the substrate.- If using a peptide substrate, confirm the correct sequence.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I be sure that my compound is stable in the cell culture medium for the duration of the experiment?
A1: To assess compound stability, you can incubate the compound in the cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points. At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: What is the ideal final concentration of DMSO in my in vitro assay?
A2: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, and should be consistent across all wells, including controls.[1] High concentrations of DMSO can be toxic to cells and may affect enzyme activity. It is crucial to run a vehicle control (medium with the same concentration of DMSO as the experimental wells) to account for any solvent effects.
Q3: My compound shows high potency in a biochemical assay but weak activity in a cell-based assay. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein).
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-target Effects in a Cellular Context: In a complex cellular environment, other pathways may compensate for the inhibition of the intended target.
Q4: How do I choose the right cell line for my in vitro efficacy studies?
A4: The choice of cell line is critical for the relevance of your results. Consider the following:
-
Target Expression: The cell line should express the target of interest at a relevant level.
-
Disease Relevance: The cell line should be representative of the disease you are studying.[2] Primary cells or 3D cell culture models can sometimes provide more physiologically relevant data than immortalized cell lines.[2][3]
-
Genetic Background: Be aware of the genetic background of the cell line, as mutations in other genes could influence the outcome of your experiment.
Q5: What are the key differences between 2D and 3D cell culture models for in vitro efficacy testing?
A5: 2D cell cultures are grown as a monolayer on a flat surface, while 3D models, such as spheroids, more closely mimic the in vivo microenvironment of tissues.[3][4] 3D models can provide more predictive data on drug efficacy, especially for anti-cancer drugs, as they better represent aspects like nutrient and oxygen gradients, cell-cell interactions, and drug penetration.[5]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of an inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare a stock solution of ATP (e.g., 10 mM in water).
-
Prepare a stock solution of the peptide substrate in an appropriate buffer.
-
Prepare the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a microplate.
-
Add the inhibitor at various concentrations (perform serial dilutions).
-
Add the kinase to all wells except the negative control.
-
Add the peptide substrate.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Km of the kinase.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (no kinase control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at different concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for in vitro efficacy.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. vjoncology.com [vjoncology.com]
- 3. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small-molecule inhibitors of the NFAT--calcineurin interaction by competitive high-throughput fluorescence polarization screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
FL104 Technical Support Center: Overcoming Treatment Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel FLT-X inhibitor, FL104.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor targeting the constitutively active Fictional Leukocyte Tyrosine Kinase-X (FLT-X), a key driver in certain subtypes of Acute Myeloid Leukemia (AML). By binding to the kinase domain of FLT-X, this compound blocks downstream signaling through critical pathways like PI3K/AKT and RAS/MAPK, thereby inhibiting cell proliferation and inducing apoptosis in FLT-X-dependent cancer cells.
Q2: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound typically emerges from several molecular changes that allow cancer cells to evade its therapeutic effects.[1][2] The most commonly observed mechanisms include:
-
On-Target Secondary Mutations: The development of new mutations within the FLT-X kinase domain, such as the "gatekeeper" T674I mutation, can sterically hinder this compound binding while preserving kinase activity.[3][4]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade.[1][5] This often involves the amplification or overexpression of other receptor tyrosine kinases, such as MET or AXL, which then reactivate downstream effectors like AKT and ERK.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[6]
Q3: My cells exhibit reduced sensitivity to this compound from the start (primary resistance). What are the potential causes?
Primary, or de novo, resistance means the cancer cells do not respond to the initial treatment.[2] This can be caused by several pre-existing factors:
-
Tumor Heterogeneity: The initial tumor population may contain subclones with pre-existing resistance mutations (e.g., T674I) or bypass pathway activation.[3][7]
-
Co-occurring Genetic Alterations: The presence of other driver mutations, for instance in the RAS pathway, can provide an immediate escape route from FLT-X inhibition.[3]
-
Patient-Specific Factors: In a clinical context, factors like drug metabolism and bioavailability can influence treatment response.[1]
Q4: How can I confirm the specific mechanism of resistance in my this compound-resistant cell line?
A multi-step approach is recommended:
-
Sequence the Target: Perform Sanger or next-generation sequencing (NGS) of the FLT-X kinase domain to check for secondary mutations.
-
Analyze Signaling Pathways: Use Western blotting to assess the phosphorylation status of FLT-X and its downstream effectors (AKT, ERK). Persistent phosphorylation despite this compound treatment suggests a resistance mechanism is active.
-
Assess Bypass Pathways: Screen for the upregulation of common bypass-related genes (e.g., MET, AXL, FGFR) using qPCR or Western blot.
-
Evaluate Drug Efflux: Measure the expression of efflux pump genes like ABCB1 (MDR1). Functional assays using efflux pump inhibitors can also confirm this mechanism.
Q5: What are the potential therapeutic strategies to overcome or prevent this compound resistance?
Strategies often involve rational combination therapies or the development of next-generation inhibitors.[5][8]
-
Combination Therapy: Combining this compound with an inhibitor of a suspected bypass pathway (e.g., a MET inhibitor) can block the escape route.[8]
-
Next-Generation Inhibitors: Developing second- or third-generation FLT-X inhibitors that can effectively bind to the kinase domain despite the presence of resistance mutations.
-
Targeting Downstream Nodes: Using inhibitors of downstream signaling molecules like MEK or PI3K could be effective regardless of the specific upstream resistance mechanism.[5]
Troubleshooting Guides
Problem: My this compound-sensitive parental cell line is suddenly showing resistance to treatment.
| Potential Cause | Recommended Action |
| Mycoplasma Contamination | Test for mycoplasma immediately. Contamination can alter cellular physiology and drug response. If positive, discard the culture and restart from a clean, frozen stock. |
| Cell Line Misidentification or Cross-Contamination | Perform Short Tandem Repeat (STR) profiling to authenticate the cell line. |
| Spontaneous Resistance Development | The "sensitive" population may have developed resistance over time in culture. Isolate single-cell clones and re-test their sensitivity to this compound to see if the population is heterogeneous. Always use low-passage cells for critical experiments. |
| Reagent Issue | Prepare a fresh stock of this compound. Verify the concentration and purity of the compound. |
Problem: When trying to generate a resistant cell line, the cells die when the this compound concentration is increased.
| Potential Cause | Recommended Action |
| Concentration increase is too rapid. | The jump in drug concentration may be too high for the cells to adapt. Increase the concentration in smaller, more gradual increments (e.g., 1.1 to 1.5-fold increases).[9] |
| Insufficient recovery time. | Cells may not have had enough time to repopulate after the last dose increase. Ensure the cell population has recovered to at least 70-80% confluency before the next dose escalation. |
| High cell death. | It is normal for a large fraction of cells to die at each step.[9] The surviving cells are the ones that are adapting. Be patient and allow these survivors to grow out before proceeding. Always maintain a frozen stock of cells from each resistance stage.[9] |
Problem: Western blot results for downstream signaling (e.g., p-AKT, p-ERK) are inconsistent.
| Potential Cause | Recommended Action |
| Inconsistent Timing | The phosphorylation of signaling proteins can be transient. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours post-treatment) to identify the optimal time point to observe the effect of this compound. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest. |
| Loading Inconsistency | Always probe for a loading control (e.g., GAPDH, β-Actin) on the same blot to ensure equal protein loading between lanes. Normalize the phosphorylation signal to the total protein level (e.g., p-AKT vs. total AKT). |
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Cell Lines to this compound
| Cell Line | Description | IC50 (nM) | Resistance Mechanism |
|---|---|---|---|
| MOLM-13 | FLT-X Dependent (Parental) | 15 ± 3 | Sensitive |
| MOLM-13-R1 | This compound Resistant | 850 ± 45 | FLT-X (T674I) Mutation |
| MOLM-13-R2 | This compound Resistant | 1200 ± 90 | MET Amplification |
| MOLM-13-R3 | this compound Resistant | 650 ± 60 | ABCB1 (MDR1) Upregulation |
Table 2: Relative Gene Expression in Sensitive vs. Resistant Cell Lines
| Gene | Function | MOLM-13-R1 (Fold Change) | MOLM-13-R2 (Fold Change) | MOLM-13-R3 (Fold Change) |
|---|---|---|---|---|
| MET | Bypass Pathway | 1.2 | 25.6 | 1.5 |
| AXL | Bypass Pathway | 1.8 | 2.1 | 1.3 |
| ABCB1 | Drug Efflux | 2.5 | 1.9 | 45.8 |
Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating this compound-resistant cell lines from a sensitive parental line through continuous, dose-escalating exposure.
Materials:
-
This compound-sensitive parental cell line (e.g., MOLM-13)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture flasks, plates, and other standard cell culture equipment
-
DMSO (vehicle control)
Methodology:
-
Determine Initial Concentration: Start by culturing the parental cells with this compound at a concentration equal to their IC50 value. Culture a parallel flask with a vehicle control (DMSO).
-
Initial Exposure: Maintain the cells in the starting concentration of this compound. The majority of cells may die. Monitor the culture closely and replace the medium with fresh, drug-containing medium every 2-3 days.
-
Recovery: Allow the surviving cells to repopulate the flask until they reach approximately 80% confluency and exhibit a stable growth rate. This can take several weeks.
-
Dose Escalation: Once the culture is stable, increase the this compound concentration by a factor of 1.5 to 2.0.[9]
-
Repeat and Stabilize: Repeat the cycle of recovery and dose escalation. The process is complete when the cells can proliferate steadily in a concentration of this compound that is at least 10-fold higher than the parental IC50.
-
Characterization and Banking: Characterize the newly established resistant line by determining its IC50. Cryopreserve cells at each major concentration step as backups.[9]
Protocol 2: Assessment of FLT-X Downstream Signaling by Western Blot
This protocol details how to analyze the phosphorylation status of key proteins downstream of FLT-X.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FLT-X, anti-FLT-X, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Loading control antibody (e.g., anti-GAPDH)
-
Standard Western blot equipment and reagents
Methodology:
-
Cell Treatment: Seed an equal number of sensitive and resistant cells. Allow them to adhere or recover overnight. Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with the desired primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze band intensities. Compare the levels of phosphorylated proteins to total proteins and the loading control across different conditions and cell lines. Persistent phosphorylation in resistant lines in the presence of this compound indicates pathway reactivation.
Protocol 3: Sanger Sequencing of the FLT-X Kinase Domain
This protocol is for identifying point mutations in the FLT-X kinase domain that may confer resistance to this compound.
Materials:
-
Genomic DNA or RNA extraction kit
-
Reverse transcriptase (for cDNA synthesis from RNA)
-
PCR primers flanking the FLT-X kinase domain
-
Taq polymerase and other PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Methodology:
-
Nucleic Acid Extraction: Extract genomic DNA (gDNA) or total RNA from both parental and this compound-resistant cell lines. If starting with RNA, synthesize complementary DNA (cDNA) using reverse transcriptase.
-
PCR Amplification: Amplify the FLT-X kinase domain region using PCR with specifically designed primers.
-
Verification of Amplicon: Run a small amount of the PCR product on an agarose (B213101) gel to confirm that a band of the expected size has been amplified.
-
Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Prepare the purified PCR product and the sequencing primers (either forward or reverse) as required by the sequencing facility.
-
Data Analysis: Align the sequencing results from the resistant cell line with the sequence from the parental (wild-type) cell line. Look for nucleotide changes that result in an amino acid substitution, such as the T674I gatekeeper mutation.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
FL104 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel experimental compound FL104.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel, hypoxia-activated inhibitor of the K-Ras signaling pathway. Under hypoxic conditions, typically found in solid tumor microenvironments, this compound is enzymatically reduced to its active form, this compound-A.[1] this compound-A then selectively binds to and inhibits the downstream signaling cascade of mutant K-Ras, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the recommended positive and negative controls for an in vitro experiment with this compound?
To ensure the validity of your experimental results, it is crucial to include appropriate controls.
| Control Type | Purpose | Recommended Reagent/Condition | Expected Outcome |
| Negative Control | To measure the baseline response in the absence of the experimental compound. | Vehicle (e.g., DMSO)[2] | No significant effect on cell viability or signaling pathway activity. |
| Positive Control | To confirm that the experimental system is responsive to known inhibitors of the target pathway. | A well-characterized K-Ras inhibitor (e.g., Adagrasib, Sotorasib) | Inhibition of cell proliferation and K-Ras signaling. |
| Hypoxia Control | To verify the hypoxia-dependent activation of this compound. | Cells treated with this compound under normoxic conditions (21% O2). | Minimal cytotoxic effect of this compound. |
| Cell Viability Control | To ensure the health of the cells prior to the experiment. | Untreated cells | High cell viability. |
Q3: How can I assess the activation of the this compound signaling pathway?
The activation of the this compound signaling pathway can be monitored by observing the downstream effects of K-Ras inhibition. A common method is to perform a Western blot to measure the phosphorylation levels of key proteins in the MAPK/ERK pathway, such as ERK1/2. A decrease in phosphorylated ERK1/2 upon this compound treatment would indicate pathway inhibition.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
High variability in the half-maximal inhibitory concentration (IC50) of this compound can arise from several factors.
| Potential Cause | Recommended Solution |
| Inconsistent Hypoxia Levels | Ensure a consistent and validated method for inducing hypoxia (e.g., hypoxia chamber with a calibrated oxygen sensor). |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density, as this can influence the cellular response to treatment. |
Issue 2: No significant difference in cytotoxicity between normoxic and hypoxic conditions.
If this compound is showing similar levels of cytotoxicity under both normoxic and hypoxic conditions, it may indicate a problem with the experimental setup or the compound itself.
| Potential Cause | Recommended Solution |
| Insufficient Hypoxia | Verify the oxygen levels in your hypoxia chamber. For optimal activation of this compound, oxygen levels should typically be below 1%. |
| Off-Target Effects | At high concentrations, this compound may exhibit off-target effects that are not dependent on hypoxic activation. Perform a dose-response experiment to determine if the effect is concentration-dependent. |
| Compound Degradation | Ensure that the this compound stock solution has been stored correctly and has not degraded. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxicity of this compound in a cancer cell line using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Hypoxic Incubation: Place the plate in a hypoxic chamber (1% O2) and incubate for 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound.
References
Interpreting unexpected results with FL104
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with FL104.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What could be the cause?
A1: Higher-than-expected cytotoxicity can stem from several factors. Firstly, ensure the correct concentration of this compound is being used and that the stock solution was properly prepared and stored. Secondly, consider the possibility of solvent toxicity, especially if using DMSO at a final concentration above 0.5%. We recommend running a vehicle-only control to rule this out. Lastly, cell line sensitivity can vary. It is advisable to perform a dose-response curve to determine the precise IC50 for your specific cell line and passage number.
Q2: this compound is not showing the expected efficacy in our in vivo model. What are the potential reasons?
A2: A lack of in vivo efficacy can be a complex issue. Potential factors include problems with drug formulation, leading to poor bioavailability. We recommend verifying the formulation and administration route. Additionally, the animal model itself may not be appropriate, or the disease progression in the model may not align with the mechanism of action of this compound. It is also crucial to ensure that the dosing regimen is appropriate for the model being used.[1]
Q3: We are seeing conflicting results between our in vitro and in vivo studies. How do we interpret this?
A3: Discrepancies between in vitro and in vivo results are not uncommon in drug development. In vitro systems are simplifications and do not fully recapitulate the complex biological environment in a living organism.[2] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and unexpected off-target effects in vivo can lead to these differences.[2] It is important to thoroughly investigate the pharmacokinetic profile of this compound in your animal model.
Troubleshooting In Vitro Assay Issues
Q1: Our cell-based assay results with this compound are not reproducible. What steps can we take to improve consistency?
A1: Reproducibility issues in cell-based assays are a common challenge.[3][4] To improve consistency, we recommend the following:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Optimize Plate Layout: Be mindful of "edge effects" in microtiter plates, which can be caused by evaporation.[5][6] Consider leaving the outer wells empty and filling them with sterile media or PBS.
-
Automate Liquid Handling: If possible, use automated liquid handlers to minimize variability in dispensing.
-
Regularly Test for Mycoplasma: Mycoplasma contamination can significantly impact cell health and experimental outcomes.[3][4]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Appendices
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTT or a commercial luminescent cell viability assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each animal.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a specified size, randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound (and/or other treatments) and the vehicle control according to the planned dosing schedule and route of administration.
-
Monitoring: Monitor animal body weight and overall health daily. Measure tumor volume at regular intervals.
-
Endpoint: At the end of the study (or if humane endpoints are reached), euthanize the animals and collect tumors and other relevant tissues for further analysis.
-
Data Analysis: Compare tumor growth between the different treatment groups.
References
- 1. youtube.com [youtube.com]
- 2. miragenews.com [miragenews.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. focus.gbo.com [focus.gbo.com]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FL104 Toxicity Assessment in Cell Lines
Disclaimer: The term "FL104" is not widely documented in scientific literature. This guide addresses potential compounds that may be relevant to your inquiry, including the investigational drug DRP-104 , the hypoxia-activated prodrug PR-104 , and the established chemotherapeutic agent Fludarabine .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DRP-104, and how does it induce toxicity in cancer cells?
DRP-104 (sirpiglenastat) is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be preferentially activated within the tumor microenvironment.[1][2] DRP-104 induces toxicity by broadly inhibiting glutamine-dependent metabolic pathways that are crucial for cancer cell proliferation and survival.[3] This includes the disruption of nucleotide and amino acid synthesis, as well as energy production through the TCA cycle.[4]
Q2: How does PR-104 selectively target hypoxic tumor cells?
PR-104 is a hypoxia-activated prodrug. In its initial form, it is relatively non-toxic. However, in the low-oxygen (hypoxic) conditions characteristic of solid tumors, it is converted into its active form, PR-104A. This active metabolite then forms highly toxic DNA cross-linking agents that lead to cell cycle arrest and apoptosis.[5]
Q3: What is the established mechanism of Fludarabine-induced cytotoxicity?
Fludarabine is a purine (B94841) nucleoside analog. After entering the cell, it is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA synthesis, leading to cell cycle arrest, primarily in the S-phase, and induces apoptosis.[6] Fludarabine's pro-apoptotic effects are linked to the inhibition of the NF-κB signaling pathway and the activation of the STAT1 pathway.
Q4: What are the common assays used to assess the toxicity of these compounds in cell lines?
Standard in vitro assays to evaluate the cytotoxicity of compounds like DRP-104, PR-104, and Fludarabine include:
-
MTT Assay: Measures cell viability based on mitochondrial metabolic activity.
-
Annexin V/Propidium Iodide (PI) Staining: Detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (PI).
-
Western Blotting: Used to analyze the expression levels of proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, caspases).
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Troubleshooting Step |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure proper aseptic technique. |
| Low signal or poor sensitivity | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation time with the compound. |
| Inconsistent results between wells | Uneven cell seeding or drug distribution. | Ensure homogenous cell suspension before seeding and mix well after adding the compound. |
Annexin V/PI Staining
| Issue | Possible Cause | Troubleshooting Step |
| High percentage of necrotic cells in control | Rough cell handling during harvesting. | Handle cells gently, use appropriate detachment methods for adherent cells. |
| Weak Annexin V signal | Insufficient incubation time or incorrect buffer. | Optimize incubation time and ensure the use of a calcium-containing binding buffer. |
| PI staining in live cells | Cell membrane damage during preparation. | Minimize centrifugation speeds and handle cells with care. |
Western Blotting
| Issue | Possible Cause | Troubleshooting Step |
| No or weak protein bands | Insufficient protein loading or poor transfer. | Quantify protein concentration before loading and optimize transfer conditions. |
| High background | Insufficient blocking or high antibody concentration. | Increase blocking time and optimize primary and secondary antibody dilutions. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody and add protease inhibitors to lysis buffer. |
Data Presentation
DRP-104 Cytotoxicity
In vitro studies have shown that cell lines with mutations in the KEAP1 gene, which are dependent on glutamine, are particularly sensitive to DRP-104.[4][6]
| Cell Line (Murine Lung Adenocarcinoma) | Genotype | Sensitivity to DRP-104 |
| KPK | KrasG12D/+ p53−/− Keap1 knockout | Sensitive |
| KP | KrasG12D/+ p53−/− Keap1 WT | Resistant |
PR-104A Hypoxia-Selective Cytotoxicity (IC50 Values)
The cytotoxicity of PR-104A is significantly increased under hypoxic conditions.
| Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | 12.0 | 0.12 | 100 |
| HT29 | 25.0 | 0.25 | 100 |
| H460 | 8.0 | 0.8 | 10 |
Data adapted from preclinical studies. Actual values may vary based on experimental conditions.
Fludarabine Cytotoxicity (IC50 Values)
Fludarabine has shown efficacy in various hematological malignancy cell lines.
| Cell Line | Disease Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 3.33 |
| MM.1S | Multiple Myeloma (Dexamethasone-sensitive) | 13.48 µg/mL |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | 33.79 µg/mL |
Note: IC50 values can be influenced by the assay method and exposure time.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time. For adherent cells, gently detach them. Collect all cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Cell Cycle Proteins
-
Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the cell cycle protein of interest (e.g., Cyclin D1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
Caption: DRP-104 activation and inhibition of glutamine metabolism.
Caption: Hypoxia-activated pathway of PR-104 leading to cell death.
Caption: Fludarabine's dual mechanism of cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dracenpharma.com [dracenpharma.com]
- 4. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PR-104 Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and what is its primary mechanism of action?
A1: PR-104 is a hypoxia-activated prodrug, specifically a 3,5-dinitrobenzamide (B1662146) nitrogen mustard.[1] Its therapeutic potential lies in its selective toxicity towards hypoxic cells, a common feature of solid tumors. The "pre-prodrug," a phosphate (B84403) ester, is converted in vivo to its active form, PR-104A. In hypoxic conditions, PR-104A is reduced to the hydroxylamine (B1172632) PR-104H, which is the major intracellular metabolite responsible for its cytotoxic effects.[1] This active metabolite induces DNA cross-linking, leading to cell death.[1]
Q2: How does the cytotoxicity of PR-104 differ between normoxic and hypoxic conditions?
A2: The cytotoxicity of the active form, PR-104A, is significantly increased under hypoxic conditions, with a 10- to 100-fold increase in potency observed in vitro.[1] This selectivity is central to its proposed use in targeting solid tumors, which often contain regions of low oxygen.
Q3: What is the "bystander effect" associated with PR-104?
A3: The active metabolite, PR-104H, can react with chloride ions to form lipophilic cytotoxic metabolites.[1] These metabolites are potentially able to diffuse out of the target hypoxic cell and affect neighboring cells, a phenomenon known as the bystander effect. This can enhance the anti-tumor activity of the drug.
Troubleshooting Experimental Protocols
Issue 1: Inconsistent cytotoxicity results in vitro.
-
Possible Cause 1: Inadequate Hypoxia. The level and duration of hypoxia are critical for the activation of PR-104A.
-
Troubleshooting:
-
Ensure your hypoxia chamber is calibrated and maintaining the desired low oxygen concentration (e.g., <0.1% O₂).
-
Verify the gas mixture used for the hypoxia chamber is accurate.
-
Allow sufficient pre-incubation time for the cells and media to equilibrate to hypoxic conditions before adding the drug.
-
-
-
Possible Cause 2: Cell Line Sensitivity. Different tumor cell lines can exhibit varying sensitivity to PR-104.
-
Troubleshooting:
-
Refer to literature for expected IC50 values for your specific cell line under both normoxic and hypoxic conditions.
-
Consider performing a dose-response curve for each new cell line to determine its sensitivity.
-
-
Issue 2: Difficulty in detecting DNA cross-linking.
-
Possible Cause: Assay Sensitivity or Timing. The timing of the assay post-treatment is crucial for detecting DNA damage.
Key Experimental Methodologies
In Vitro Cytotoxicity Assay
This protocol is designed to assess the cell-killing ability of PR-104A under both normoxic and hypoxic conditions.
-
Cell Plating: Seed tumor cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Hypoxic Pre-conditioning: Place one set of plates in a hypoxic chamber (e.g., <0.1% O₂) for at least 4 hours to allow for equilibration. Keep a parallel set of plates under normoxic conditions (standard incubator).
-
Drug Treatment: Prepare serial dilutions of PR-104A. Add the drug to both the hypoxic and normoxic plates.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48-72 hours) under their respective oxygen conditions.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, SRB, or a commercial luminescence-based assay.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The ratio of these values provides the hypoxia cytotoxicity ratio (HCR).
DNA Damage Assessment (Comet Assay)
This assay visualizes DNA strand breaks and cross-links in individual cells.
-
Cell Treatment: Treat cells with PR-104A under hypoxic conditions for a specified period. Include a positive control (e.g., a known cross-linking agent) and a negative control (vehicle).
-
Cell Harvesting: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis. Undamaged DNA will remain in the nucleoid, while fragmented DNA will migrate towards the anode, forming a "comet tail." Cross-linked DNA will migrate more slowly than undamaged DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.
Quantitative Data Summary
| Parameter | Condition | Value | Cell Lines Tested | Reference |
| Hypoxia Cytotoxicity Ratio (HCR) | In Vitro | 10 - 100 fold | 10 human tumor cell lines | [1] |
| Single-Agent Activity | In Vivo (Xenograft Models) | Active in 6 out of 8 models | HT29, SiHa, H460, Panc-01, 22RV1, etc. | [1] |
Visualizations
Caption: PR-104 activation and mechanism of action.
Caption: In vitro cytotoxicity assay workflow.
References
Technical Support Center: PR-104 Combination Therapy
Disclaimer: This document is for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.
This technical support center addresses challenges and frequently asked questions (FAQs) regarding the use of PR-104 in combination therapy experiments. While the focus is on PR-104, a hypoxia-activated prodrug, the principles and troubleshooting strategies discussed may be applicable to other investigational agents with similar mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PR-104?
PR-104 is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1] Under hypoxic conditions, which are characteristic of solid tumors, PR-104A is reduced to its hydroxylamine (B1172632) (PR-104H) and amine metabolites.[1][2] These metabolites are potent DNA cross-linking agents that induce cell death.[1][2] This selective activation in hypoxic environments is designed to target tumor cells while minimizing damage to healthy, well-oxygenated tissues.[1]
Q2: What are the common challenges observed when using PR-104 in combination therapies?
Combining targeted therapies like PR-104 with other agents presents several challenges. These can include overlapping toxicities, pharmacokinetic interactions, and the development of resistance.[3][4] A critical challenge is to identify the optimal drug combinations and dosing schedules to maximize anti-tumor efficacy while managing patient safety.[3][5] For instance, a Phase I/II study of PR-104 in acute myeloid leukemia and acute lymphoblastic leukemia reported myelosuppression (anemia, neutropenia, thrombocytopenia), febrile neutropenia, infection, and enterocolitis as common grade 3/4 adverse events.[2] When combining PR-104 with other agents that also have myelosuppressive effects, careful dose management is crucial.
Q3: What are potential mechanisms of resistance to PR-104?
While specific resistance mechanisms to PR-104 are still under investigation, general mechanisms of resistance to cancer therapies can be acquired through mutations or the activation of alternative signaling pathways.[6] For DNA-damaging agents like PR-104, upregulation of DNA repair pathways could be a potential resistance mechanism. Additionally, alterations in the tumor microenvironment that reduce hypoxia could theoretically decrease the activation of PR-104. Acquired resistance often results from the clonal evolution of cancer cells under the selective pressure of the treatment.[3]
Troubleshooting Guides
Issue 1: Higher than Expected Toxicity in Combination Studies
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Drug-Drug Interactions | 1. Review the metabolic pathways of both agents. 2. Conduct a pilot study to evaluate the pharmacokinetic profile of each drug when administered in combination versus as a monotherapy. 3. Adjust dosing schedules (e.g., staggered administration) to minimize peak concentration overlaps. |
| Overlapping Toxicities | 1. Analyze the safety profiles of both drugs from monotherapy studies to identify overlapping adverse events.[2] 2. Implement a dose de-escalation strategy for one or both drugs to determine the maximum tolerated dose (MTD) of the combination. 3. Provide enhanced supportive care to manage expected toxicities. |
| Patient-Specific Factors | 1. Assess organ function (e.g., renal and hepatic function) before and during treatment, as impairment can affect drug clearance. 2. Consider genetic factors that may influence drug metabolism. |
Issue 2: Lack of Efficacy or Synergistic Effect in Preclinical Models
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Scheduling | 1. Perform a matrix of dose-response experiments to evaluate different dose combinations and schedules (e.g., sequential vs. concurrent administration). 2. Utilize pharmacodynamic biomarkers to confirm target engagement for both agents. |
| Inappropriate Combination Strategy | 1. Re-evaluate the scientific rationale for the combination. Ensure that the mechanisms of action are complementary and not antagonistic. 2. Consider the tumor microenvironment. For PR-104, which is hypoxia-activated, combining it with an agent that improves tumor oxygenation may be counterproductive. |
| Development of Rapid Resistance | 1. Analyze treated cells or tumor tissue for molecular markers of resistance.[7] 2. Consider a triple combination therapy to target potential resistance pathways. |
| Inadequate Hypoxia in the In Vitro/In Vivo Model | 1. For in vitro experiments, ensure the use of a properly calibrated hypoxia chamber. 2. For in vivo xenograft models, confirm tumor hypoxia using methods like pimonidazole (B1677889) staining or imaging techniques before initiating treatment.[2] |
Experimental Protocols
Key Experiment: Evaluation of Antitumor Activity in Xenograft Models
Objective: To determine the in vivo efficacy of PR-104 as a monotherapy and in combination with another chemotherapeutic agent.
Methodology:
-
Cell Line and Animal Model: Select a human tumor cell line (e.g., HT29, SiHa, H460) and implant the cells subcutaneously into immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into the following treatment groups:
-
Vehicle control
-
PR-104 monotherapy
-
Combination agent monotherapy
-
PR-104 in combination with the other agent
-
-
Dosing and Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal). Doses should be based on previous MTD studies.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth delay or tumor regression.[1] This can be assessed by:
-
Tumor Growth Delay: Time for the tumors in the treatment groups to reach a specific volume compared to the control group.
-
Clonogenic Assay: Excise tumors 18 hours after the last treatment and dissociate them into single cells. Plate a known number of cells and count the resulting colonies to determine the surviving fraction of tumor cells.[1]
-
-
Toxicity Assessment: Monitor animal body weight and general health throughout the experiment as a measure of treatment-related toxicity.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, t-test) to compare the treatment groups.
Visualizations
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and Challenges in the Development of Experimental Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving common challenges to develop oncology combination therapies | ICON plc [iconplc.com]
- 6. litfl.com [litfl.com]
- 7. A mechanism of resistance to gefitinib mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BET Bromodomain Inhibitors: JQ1, OTX-015, I-BET762, and ABBV-075
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four prominent small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins: JQ1, OTX-015 (Birabresib), I-BET762 (Molibresib), and ABBV-075. These inhibitors represent a promising class of epigenetic drugs with therapeutic potential in oncology and inflammatory diseases.[1][2][3][4] This document summarizes their performance based on available experimental data, details key experimental methodologies, and visualizes their mechanism of action.
Mechanism of Action: Targeting Transcriptional Regulation
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in regulating gene expression.[1][3] They contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mark of active chromatin.[5] This interaction recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby activating their transcription.[6]
Many of these target genes are critical for cell proliferation, survival, and differentiation, including the well-known oncogene MYC.[7][8] In various cancers, the aberrant activity of BET proteins drives the expression of oncogenes, contributing to tumor growth and survival.[3][7]
BET inhibitors, such as JQ1, OTX-015, I-BET762, and ABBV-075, are designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains.[7] This displacement of BET proteins from chromatin prevents the recruitment of the transcriptional machinery, leading to the downregulation of target gene expression, including MYC.[6][9] The ultimate cellular consequences include cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2][6]
Performance Data: A Head-to-Head Comparison
The following table summarizes the key quantitative data for JQ1, OTX-015, I-BET762, and ABBV-075, providing a comparative overview of their potency and cellular activity.
| Inhibitor | Target(s) | IC50 (nM) | Cell-based Potency (nM) | Key Findings & Applications |
| JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | BRD4(1): ~77; BRD4(2): ~33[10] | Varies by cell line (e.g., ~500-1000 in some hematopoietic tumors)[8] | Widely used preclinical tool; potent anti-proliferative effects in various cancers including NUT midline carcinoma, leukemia, and multiple myeloma.[7][11] |
| OTX-015 (Birabresib) | Pan-BET (BRD2, BRD3, BRD4) | 92 - 112[6][9] | GI50: 60 - 200 in various cancer cell lines[12] | Orally bioavailable; has been evaluated in clinical trials for hematologic malignancies and solid tumors.[2][6] |
| I-BET762 (Molibresib) | Pan-BET (BRD2, BRD3, BRD4) | 32.5 - 42.5[13][14][15] | EC170 (ApoA1 expression): 200[13] | Orally bioavailable; demonstrates anti-inflammatory and anti-cancer activity; has entered clinical trials.[13][15] |
| ABBV-075 | Pan-BET (BRD2, BRD4, BRDT) | Potent, with selectivity for both BD1 and BD2 | Potent inhibition of proliferation in a range of cancer cell lines | Entered Phase I clinical trials for advanced solid and hematological tumors; induces G1 phase arrest and apoptosis.[2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by BET inhibitors and a general workflow for evaluating their efficacy.
Caption: Mechanism of Action of BET Inhibitors.
Caption: Workflow for Evaluating BET Inhibitor Efficacy.
Detailed Experimental Protocols
This section outlines the general methodologies used to obtain the comparative data presented. Specific details may vary between publications.
Cell-Free Bromodomain Binding Assays (IC50 Determination)
-
Principle: To measure the concentration of an inhibitor required to displace 50% of a known ligand from a BET bromodomain.
-
Method (e.g., AlphaScreen):
-
Recombinant BET bromodomain proteins (e.g., BRD4-BD1) tagged with a donor bead-compatible tag (e.g., GST) are incubated with a biotinylated, acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) bound to acceptor beads.
-
In the absence of an inhibitor, the proximity of the donor and acceptor beads upon binding of the bromodomain to the histone peptide results in a luminescent signal.
-
Increasing concentrations of the BET inhibitor are added, which compete with the histone peptide for binding to the bromodomain.
-
The reduction in the luminescent signal is measured, and the IC50 value is calculated from the dose-response curve.
-
Cell Proliferation Assays (GI50/IC50 Determination in Cells)
-
Principle: To determine the concentration of an inhibitor that causes a 50% reduction in cell growth or viability.
-
Method (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the BET inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
For MTT assays, MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The formazan is then solubilized, and the absorbance is measured.
-
For CellTiter-Glo®, a reagent that measures ATP levels is added, and luminescence is measured as an indicator of cell viability.
-
The GI50 or IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
-
Western Blotting for Protein Expression
-
Principle: To detect and quantify the levels of specific proteins (e.g., c-MYC) in cells following treatment with a BET inhibitor.
-
Method:
-
Cells are treated with the BET inhibitor or vehicle control for a defined time.
-
Cells are lysed to extract total protein, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-c-MYC) and a loading control (e.g., anti-β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified to determine the relative protein expression levels.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of a BET inhibitor in a living organism.
-
Method:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the BET inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule, while the control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Animal body weight and general health are monitored to assess toxicity.
-
Conclusion
The BET inhibitors JQ1, OTX-015, I-BET762, and ABBV-075 all demonstrate potent activity against the BET family of proteins, leading to the downregulation of key oncogenes like MYC and subsequent anti-proliferative effects in a wide range of cancer models. While JQ1 remains a critical tool for preclinical research, the development of orally bioavailable compounds like OTX-015, I-BET762, and ABBV-075 has paved the way for clinical investigation. The choice of inhibitor for a particular research or therapeutic application will depend on factors such as the specific cancer type, the desired pharmacokinetic properties, and the evolving understanding of the distinct roles of individual BET bromodomains. Further research and clinical trials are essential to fully elucidate the therapeutic potential and to identify patient populations most likely to benefit from this promising class of epigenetic drugs.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Epigenetically Active Drugs Inhibiting DNA Methylation and Histone Deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update of Epigenetic Drugs for the Treatment of Cancers and Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multicenter, open-label phase Ib/II study of cadonilimab (anti PD-1 and CTLA-4 bispecific antibody) monotherapy in previously treated advanced non-small-cell lung cancer (AK104-202 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigenetics, DNA methylation, and chromatin modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. BET inhibitors downregulate the expression of the essential lncRNA SMILO in multiple myeloma through regulation of the transcription factor FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vjoncology.com [vjoncology.com]
- 14. BET inhibitors enhance embryonic and fetal globin expression in erythroleukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A New Frontier in Cancer Metabolism: FL104 Challenges Existing Therapeutic Paradigms
For Immediate Release
A novel investigational agent, FL104 (also known as DRP-104 or sirpiglenastat), is poised to disrupt the treatment landscape for specific, hard-to-treat cancers by targeting a fundamental metabolic vulnerability. This glutamine antagonist is currently under evaluation in clinical trials for advanced-stage Fibrolamellar Carcinoma (FLC) and non-small cell lung cancer (NSCLC) harboring KEAP1, NFE2L2, and/or STK11 mutations. This guide provides a comprehensive comparison of this compound to existing therapies for these indications, supported by available preclinical and clinical data, for an audience of researchers, scientists, and drug development professionals.
Targeting Glutamine Addiction: A Novel Mechanism of Action
This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[1][2] This targeted delivery aims to minimize systemic toxicity, a significant limitation of earlier glutamine inhibitors.[1] The core mechanism of this compound revolves around the metabolic reprogramming of cancer cells. Many aggressive tumors, including FLC and NSCLC with specific mutations, become "addicted" to glutamine, an amino acid crucial for their rapid proliferation and survival. This compound broadly inhibits glutamine-metabolizing enzymes, thereby disrupting multiple biosynthetic pathways essential for tumor growth, including nucleotide synthesis.[3][4]
Furthermore, preclinical studies have demonstrated that this compound remodels the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[1][3] By reducing glutamine availability, this compound is believed to alleviate the nutrient-deprived conditions that hinder the efficacy of immune cells.[2] This metabolic shift has been shown to enhance the infiltration and function of anti-tumor T cells, providing a strong rationale for its combination with immune checkpoint inhibitors.[1][3]
dot
References
Validating FL104 Efficacy: A Guide to Secondary Assay Confirmation
This guide provides a comprehensive comparison of a primary screening assay for the novel inhibitor FL104 with a secondary, validating assay. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound and provide a framework for its validation.
Introduction
In drug discovery, primary assays are designed for high-throughput screening to identify "hit" compounds that interact with a specific target. However, these initial results require confirmation to eliminate false positives and to understand the compound's activity in a more biologically relevant context.[1] Secondary assays are crucial for this validation step, often by measuring a downstream functional response to the compound of interest.[2][3] This guide details a primary biochemical assay for a hypothetical inhibitor, this compound, targeting the IKKβ kinase in the NF-κB signaling pathway, and a secondary cell-based reporter assay to validate its efficacy.
Data Presentation
The following tables summarize the quantitative data from the primary and secondary assays for this compound and a known control inhibitor.
Table 1: Primary Assay - IKKβ Kinase Activity (Biochemical)
| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |
| This compound | 1 | 15.2 | 45.7 |
| 10 | 48.9 | ||
| 50 | 85.1 | ||
| 100 | 95.3 | ||
| 500 | 98.2 | ||
| Control Inhibitor | 1 | 20.5 | 25.1 |
| 10 | 55.3 | ||
| 50 | 90.8 | ||
| 100 | 98.1 | ||
| 500 | 99.5 |
Table 2: Secondary Assay - NF-κB Reporter Gene Expression (Cell-Based)
| Compound | Concentration (nM) | Fold Change in Reporter Activity | EC50 (nM) |
| This compound | 1 | 0.95 | 82.4 |
| 10 | 0.65 | ||
| 50 | 0.21 | ||
| 100 | 0.08 | ||
| 500 | 0.05 | ||
| Control Inhibitor | 1 | 0.88 | 48.9 |
| 10 | 0.52 | ||
| 50 | 0.15 | ||
| 100 | 0.04 | ||
| 500 | 0.03 |
Experimental Protocols
Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) IKKβ Kinase Assay
This biochemical assay measures the direct inhibition of IKKβ kinase activity.
Materials:
-
Recombinant human IKKβ enzyme
-
GST-tagged IκBα substrate
-
ATP
-
Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-IκBα antibody and XL665-labeled anti-GST antibody
-
This compound and control inhibitor
-
384-well low-volume plates
Protocol:
-
Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing IKKβ enzyme and GST-IκBα substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection reagents.
-
Incubate for 2 hours at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the percent inhibition relative to a no-inhibitor control.
Secondary Assay: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the inhibition of the NF-κB signaling pathway in response to a stimulus.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNFα)
-
This compound and control inhibitor
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
Protocol:
-
Seed the stable HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
The next day, treat the cells with serial dilutions of this compound or the control inhibitor for 1 hour.
-
Stimulate the cells with TNFα at a final concentration of 10 ng/mL to activate the NF-κB pathway.
-
Incubate the cells for 6 hours.
-
Remove the media and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in reporter activity relative to the TNFα-stimulated control without any inhibitor.
Visualizations
Caption: NF-κB signaling pathway with points of intervention for this compound and assays.
References
Comparative Efficacy of FL104: A Review of Available Data
Information regarding the efficacy, mechanism of action, and comparable compounds for a substance designated "FL104" is not available in the public domain at this time. Extensive searches of scientific literature and clinical trial databases did not yield specific data for a compound with this identifier.
Therefore, a direct comparison of this compound's performance against other therapeutic alternatives, supplemented with experimental data, cannot be provided. The core requirements of presenting quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways are contingent on the availability of primary research, which is currently lacking for this compound.
It is possible that "this compound" represents an internal development codename for a compound that has not yet been disclosed in publications or that it is a new entity for which research has not been disseminated.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead briefly touch upon a similarly named compound, PR-104 , to illustrate the type of comparative analysis that would be conducted if data for this compound were accessible.
Hypothetical Comparative Framework: The Case of PR-104
PR-104 is a hypoxia-activated prodrug, a class of compounds designed to target the low-oxygen environments characteristic of solid tumors.[1] Its mechanism of action involves bioreduction to form active nitrogen mustards that induce DNA cross-linking and subsequent cell death, with a significantly higher cytotoxic effect in hypoxic conditions.[1]
To construct a comparative guide for a compound like PR-104, the following elements would be essential:
Data Presentation:
A summary of in vitro and in vivo efficacy would be presented in tabular format.
Table 1: Comparative In Vitro Cytotoxicity of PR-104A (the active metabolite of PR-104) under Aerobic vs. Hypoxic Conditions
| Cell Line | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (Aerobic/Hypoxic) |
| HT29 | Data not available | Data not available | Data not available |
| SiHa | Data not available | Data not available | 10-100 fold increase in cytotoxicity under hypoxia has been noted[1] |
| H460 | Data not available | Data not available | Data not available |
Table 2: Comparative In Vivo Antitumor Activity of PR-104 in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Delay (days) | Notes |
| HT29 | PR-104 | Data not available | Showed greater killing of hypoxic and aerobic cells compared to tirapazamine[1] |
| Panc-01 | PR-104 + Gemcitabine | Data not available | Greater than additive antitumor activity observed[1] |
| 22RV1 | PR-104 + Docetaxel | Data not available | Greater than additive antitumor activity observed[1] |
Experimental Protocols:
Detailed methodologies for key experiments would be provided.
-
In Vitro Cytotoxicity Assays: Human tumor cell lines (e.g., HT29, SiHa, H460) would be cultured under standard (aerobic) and hypoxic (e.g., <0.1% O2) conditions. Cells would be treated with a range of concentrations of the active compound (e.g., PR-104A) for a specified duration. Cell viability would be assessed using assays such as the MTT or SRB assay to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Xenograft Studies: Human tumor cells would be implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice would be randomized into treatment groups (e.g., vehicle control, PR-104 alone, comparator drug, combination therapy). Tumor volumes and body weights would be measured regularly. Efficacy would be determined by metrics such as tumor growth delay or regression.
-
Mechanism of Action Studies: To confirm the mechanism, techniques like the comet assay or staining for γH2AX foci would be used to detect DNA damage specifically in cells treated under hypoxic conditions. Liquid chromatography-mass spectrometry (LC-MS) could be employed to identify the metabolic products of the parent compound under hypoxia.[1]
Mandatory Visualization:
Diagrams illustrating the mechanism of action and experimental workflows would be generated.
Caption: Mechanism of PR-104 activation under hypoxic conditions.
Caption: General workflow for in vivo xenograft efficacy studies.
Should information on "this compound" become publicly available, a similar comprehensive guide will be developed to provide a thorough and objective comparison for the scientific community.
References
A Comparative Analysis of FL104: A Novel Investigational Agent
This guide provides a comparative overview of the experimental data for FL104, a novel investigational compound, against a standard therapeutic alternative. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's preclinical profile.
Mechanism of Action
This compound is hypothesized to exert its anti-tumor effects through the targeted inhibition of the hypothetical "Kinase X" (KX) signaling pathway, a critical cascade implicated in tumor cell proliferation and survival. Upon entering the cell, this compound is believed to bind to the ATP-binding pocket of KX, preventing its phosphorylation and subsequent activation of downstream effectors, ultimately leading to cell cycle arrest and apoptosis.
Preclinical Efficacy of this compound
The following sections detail the in vitro and in vivo experimental data comparing this compound to a standard-of-care, "Competitor Y".
In Vitro Cell Viability
This compound has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and Competitor Y are summarized below.
| Cell Line | Cancer Type | This compound IC50 (nM) | Competitor Y IC50 (nM) |
| HCT116 | Colon | 15 | 80 |
| A549 | Lung | 25 | 120 |
| MCF-7 | Breast | 10 | 65 |
| PANC-1 | Pancreatic | 30 | 150 |
Table 1: Comparative In Vitro Cytotoxicity of this compound and Competitor Y.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Competitor Y for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and IC50 values were calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response).
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using HCT116 human colorectal cancer cells.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 85 |
| Competitor Y | 20 | 60 |
Table 2: Comparative In Vivo Efficacy of this compound and Competitor Y in HCT116 Xenograft Model.
-
Tumor Implantation: Athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT116 cells.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm^3.
-
Treatment: Mice were randomized into treatment groups and dosed daily via oral gavage with vehicle, this compound, or Competitor Y for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study.
Disclaimer: The information and data presented in this guide are hypothetical and for illustrative purposes only. Publicly available, reproducible experimental data for a compound designated "this compound" is not available at the time of this writing. The experimental protocols and results are representative of typical preclinical studies for novel anti-cancer agents and should not be considered as factual data for any specific compound.
Synergistic Anti-Cancer Effects of Novel Drug Candidates in Combination Therapies
In the landscape of oncology drug development, the exploration of synergistic combinations of targeted therapies and immunotherapies is a paramount area of research. This guide provides a comparative analysis of two promising investigational drugs, DRP-104 and IMM-1-104, and their synergistic effects when combined with other anti-cancer agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic strategies.
DRP-104 in Combination with Anti-PD-1 Immunotherapy
DRP-104 is a broad-acting glutamine antagonist that has demonstrated synergistic anti-tumor activity when combined with anti-PD-1 therapy in preclinical models of lung cancer.[1] The primary mechanism of this synergy lies in the metabolic reprogramming of the tumor microenvironment.
Mechanism of Action and Signaling Pathway
Fibrolamellar carcinoma (FLC) and other tumors can exhibit a dependency on glutamine for their growth and proliferation. This high glutamine consumption creates a nutrient-depleted and immunosuppressive tumor microenvironment, hindering the efficacy of immune checkpoint inhibitors.[2][3] DRP-104, a prodrug of the glutamine antagonist DON, is designed to be activated within the tumor, where it inhibits multiple glutamine-dependent metabolic pathways.[1][4] This inhibition is hypothesized to reverse T-cell exhaustion, reduce regulatory T cells (Tregs), and enhance the function of CD4+ and CD8+ T cells, thereby sensitizing the tumor to anti-PD-1 therapy.[5][6] The combination of DRP-104 with an anti-PD-1 antibody like durvalumab aims to simultaneously starve the tumor of a key nutrient and unleash an effective anti-tumor immune response.[2][4][7]
Preclinical Synergistic Efficacy
In preclinical studies involving mouse models of lung cancer, the combination of DRP-104 and anti-PD-1 therapy demonstrated a synergistic effect on tumor growth inhibition.[1]
| Treatment Group | Tumor Growth Inhibition | Reference |
| Vehicle | Baseline | [1] |
| DRP-104 | Partial Response | [1] |
| Anti-PD-1 | Non-Responsive | [1] |
| DRP-104 + Anti-PD-1 | Synergistic Response | [1] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies:
-
Animal Models: Genetically engineered mouse models (GEMMs) of lung squamous cell carcinoma (LUSC) and lung adenocarcinoma (LUAD) were utilized.[1]
-
Treatment Regimen: Mice were treated with Vehicle, DRP-104 (1mg/kg, s.c., q.d., 5 days on/2 days off), anti-PD-1 (10mg/kg, i.p., q.4d.), or a combination of DRP-104 and anti-PD-1.[1]
-
Tumor Measurement: Tumor growth was measured by caliper three times a week.[1]
-
Statistical Analysis: Comparisons between treatment and vehicle groups were analyzed via one-way ANOVA with post-hoc Dunnett's correction.[1]
Clinical Evaluation: A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate the safety and efficacy of DRP-104 in combination with durvalumab in patients with advanced fibrolamellar carcinoma.[2][8]
-
Primary Endpoints: Safety and Objective Response Rate (ORR).[2]
-
Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[2]
-
Dosage: DRP-104 is administered subcutaneously twice weekly, and durvalumab is given as a fixed intravenous dose every 28 days.[2]
IMM-1-104 in Combination with Chemotherapy
IMM-1-104 is an oral, once-daily deep cyclic inhibitor of the MAPK pathway, designed to treat RAS-mutant tumors.[9][10] Preclinical and early clinical data have shown its synergistic potential when combined with standard-of-care chemotherapies in pancreatic cancer.[11][12]
Mechanism of Action and Signaling Pathway
The MAPK (RAS-RAF-MEK-ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are common drivers of various cancers, including pancreatic cancer. IMM-1-104 is designed to induce deep cyclic inhibition of this pathway, which is believed to impact cancer cells more significantly than healthy cells.[9] The synergistic effect with chemotherapy is thought to arise from the dual targeting of cancer cell proliferation and survival mechanisms, potentially overcoming resistance to single-agent therapies.[12][13]
References
- 1. dracenpharma.com [dracenpharma.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]
- 10. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic [globenewswire.com]
- 11. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]
- 12. onclive.com [onclive.com]
- 13. Immuneering Reports Positive Phase 2a Results for IMM-1-104 with Chemotherapy in First-Line Pancreatic Cancer [synapse.patsnap.com]
Comparative Analysis of Hypoxia-Activated Prodrugs: A Focus on PR-104
Introduction
This guide provides a detailed analysis of the hypoxia-activated prodrug (HAP) PR-104. Despite the initial aim to conduct a head-to-head comparison with a compound designated as FL104, an extensive search of publicly available scientific literature and databases did not yield any verifiable information on "this compound." Therefore, this document will focus exclusively on the characteristics, mechanism of action, and experimental data related to PR-104, a well-documented clinical-stage HAP.
PR-104 is a phosphate (B84403) ester prodrug that is converted systemically to the pre-prodrug PR-104A. Under hypoxic conditions, which are characteristic of solid tumors, PR-104A is reduced to the active cytotoxic metabolites, PR-104H and PR-104M. These metabolites are potent DNA cross-linking agents, leading to cell cycle arrest and apoptosis. This tumor-selective activation makes PR-104 a promising agent for targeting hypoxic cancer cells, which are often resistant to conventional chemotherapy and radiotherapy.
Mechanism of Action
PR-104 undergoes a multi-step activation process to exert its cytotoxic effects. Initially, the phosphate group of PR-104 is cleaved by systemic phosphatases to yield PR-104A. PR-104A is less toxic than its reduced metabolites and can diffuse into tissues. In hypoxic environments, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form the hydroxylamine (B1172632) PR-104H and the amine PR-104M. These activated metabolites are potent alkylating agents that induce interstrand and intrastrand DNA cross-links, ultimately leading to cell death.
Caption: Metabolic activation pathway of PR-104 under normoxic and hypoxic conditions.
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for PR-104.
Table 1: Preclinical Efficacy of PR-104 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Non-Small Cell Lung Cancer | H460 | 270 mg/kg, weekly | Significant tumor growth delay | |
| Colorectal Cancer | HT29 | 200 mg/kg, weekly | Moderate tumor growth delay | |
| Pancreatic Cancer | MiaPaCa-2 | 150 mg/kg, twice weekly | Enhanced efficacy in combination with gemcitabine |
Table 2: Pharmacokinetic Properties of PR-104 and PR-104A in Humans
| Parameter | PR-104 | PR-104A | Reference |
| Half-life (t½) | ~5 minutes | ~1.5 hours | |
| Cmax (at 1100 mg/m²) | Not reported | ~18 µM | |
| AUC (at 1100 mg/m²) | Not reported | ~27 µM·h |
Experimental Protocols
In Vitro Hypoxic Cytotoxicity Assay
This protocol is designed to assess the hypoxia-selective cytotoxicity of PR-104.
-
Cell Culture: Cancer cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
-
Hypoxic Conditions: Cells are plated in 96-well plates and allowed to attach overnight. The plates are then transferred to a hypoxic chamber with a gas mixture of 0.1% O₂, 5% CO₂, and balance N₂ for at least 4 hours prior to drug addition.
-
Drug Treatment: PR-104A (the pre-prodrug) is serially diluted and added to the cells under both normoxic (ambient air, 5% CO₂) and hypoxic conditions.
-
Incubation: Cells are incubated with the drug for a defined period (e.g., 2-4 hours).
-
Washout and Recovery: The drug-containing medium is removed, and cells are washed with fresh medium. The cells are then allowed to recover under normoxic conditions for 72-96 hours.
-
Viability Assessment: Cell viability is determined using a standard assay such as the sulforhodamine B (SRB) or MTS assay.
-
Data Analysis: The concentration of drug required to inhibit cell growth by 50% (IC₅₀) is calculated for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is determined by dividing the IC₅₀ under normoxia by the IC₅₀ under hypoxia.
Caption: Workflow for determining the in vitro hypoxic cytotoxicity of a compound.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PR-104 in a mouse xenograft model.
-
Cell Implantation: Human tumor cells (e.g., H460 NSCLC) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: PR-104 is administered to the treatment group, typically via intravenous or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor growth delay between the treated and control groups.
Conclusion
PR-104 is a hypoxia-activated prodrug that has demonstrated significant preclinical activity and has been evaluated in clinical trials. Its mechanism of action, which relies on bioreduction in the hypoxic tumor microenvironment, provides a targeted approach to cancer therapy. While a direct comparison with this compound could not be conducted due to a lack of available data for the latter, the information presented on PR-104 provides a comprehensive overview for researchers and drug development professionals interested in the field of hypoxia-activated cancer therapies. Future research may focus on identifying predictive biomarkers for PR-104 activity and exploring novel combination strategies to enhance its therapeutic potential.
Validating the Specificity of a Novel Kinase Inhibitor: A Comparative Guide
Introduction
FL104 is a novel kinase inhibitor under development. As a specific molecule designated "this compound" is not yet extensively documented in publicly available scientific literature, this guide provides a comprehensive framework for validating and presenting its specificity. To illustrate this process, we will use a hypothetical kinase inhibitor, "KinaseInhibitorX," as a stand-in for this compound and compare it against a known, well-characterized inhibitor, "CompetitorY," which targets the same primary kinase. This guide is intended for researchers, scientists, and drug development professionals to objectively assess and present the specificity profile of a new chemical entity.
Data Presentation: Comparative Specificity Analysis
The following tables summarize the quantitative data from key experiments designed to evaluate the specificity of KinaseInhibitorX against CompetitorY.
Table 1: Kinase Panel Screening
This table presents the half-maximal inhibitory concentration (IC50) values for KinaseInhibitorX and CompetitorY against a panel of 10 representative kinases. The primary target kinase is highlighted.
| Kinase Target | KinaseInhibitorX IC50 (nM) | CompetitorY IC50 (nM) |
| Primary Target Kinase | 15 | 25 |
| Off-Target Kinase 1 | >10,000 | 500 |
| Off-Target Kinase 2 | 5,000 | 1,000 |
| Off-Target Kinase 3 | >10,000 | 750 |
| Off-Target Kinase 4 | 8,000 | 2,500 |
| Off-Target Kinase 5 | >10,000 | >10,000 |
| Off-Target Kinase 6 | 7,500 | 1,500 |
| Off-Target Kinase 7 | >10,000 | >10,000 |
| Off-Target Kinase 8 | 9,000 | 3,000 |
| Off-Target Kinase 9 | >10,000 | 5,000 |
Table 2: Cellular Target Engagement
This table shows the results from a Cellular Thermal Shift Assay (CETSA) in a relevant cancer cell line, indicating the thermal stabilization of the primary target kinase upon compound binding.
| Compound | Concentration (µM) | Target Stabilization (°C) |
| KinaseInhibitorX | 1 | 4.5 |
| CompetitorY | 1 | 3.2 |
| Vehicle (DMSO) | - | 0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Kinase Panel Screening
-
Objective : To determine the inhibitory activity of KinaseInhibitorX and CompetitorY against a broad range of kinases.
-
Method : A commercially available kinase panel (e.g., Eurofins DiscoverX ScanMAX) was used, comprising 468 human kinases. The assay measures the amount of ATP remaining in solution following a kinase reaction. KinaseInhibitorX and CompetitorY were tested at a concentration of 1 µM in duplicate. For hits that showed more than 80% inhibition, a 10-point dose-response curve was generated to determine the IC50 value.
-
Data Analysis : IC50 values were calculated using a nonlinear regression model with a variable slope.
2. Cellular Thermal Shift Assay (CETSA)
-
Objective : To confirm target engagement of KinaseInhibitorX and CompetitorY in a cellular context.
-
Cell Line : Human cancer cell line expressing the primary target kinase.
-
Protocol :
-
Cells were cultured to 80% confluency and treated with 1 µM of KinaseInhibitorX, 1 µM of CompetitorY, or DMSO (vehicle) for 2 hours.
-
Cells were harvested, washed, and resuspended in PBS.
-
The cell suspension was aliquoted and heated to a range of temperatures (40-70°C) for 3 minutes, followed by rapid cooling.
-
Cells were lysed by three freeze-thaw cycles.
-
The soluble fraction was separated by centrifugation.
-
The amount of soluble target protein at each temperature was quantified by Western Blot.
-
-
Data Analysis : The melting curves were plotted, and the temperature at which 50% of the protein is denatured (Tm) was determined for each treatment condition. The change in Tm relative to the vehicle control indicates target stabilization.
3. Western Blot Analysis of Downstream Signaling
-
Objective : To assess the functional consequence of target inhibition by measuring the phosphorylation status of a key downstream substrate.
-
Protocol :
-
Cells were treated with a dose range of KinaseInhibitorX or CompetitorY for 4 hours.
-
Cell lysates were prepared, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies against the phosphorylated form of the downstream substrate and a total protein control.
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : Band intensities were quantified using image analysis software, and the ratio of phosphorylated to total protein was calculated.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway targeted by KinaseInhibitorX.
Experimental Workflow
Caption: Experimental workflow for validating inhibitor specificity.
Logical Relationship
Caption: Key criteria for defining a specific kinase inhibitor.
Cross-Validation of DRP-104's Mechanism of Action: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DRP-104 (sirpiglenastat) with an alternative glutamine metabolism inhibitor, CB-839, supported by experimental data. DRP-104 is a clinical-stage, broad-acting glutamine antagonist designed for targeted delivery to the tumor microenvironment.
Mechanism of Action: DRP-104 (Sirpiglenastat)
DRP-104 is a prodrug of the well-known glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] Its design allows for preferential conversion to the active form, DON, within the tumor, thereby widening the therapeutic window and minimizing systemic toxicities that hindered the clinical development of DON.[1][4] The mechanism of action of DRP-104 is multifaceted, impacting both tumor cell metabolism and the surrounding immune landscape.[5][6]
Direct Anti-Tumor Effects:
-
Broad Inhibition of Glutamine-Dependent Pathways: Upon activation to DON, DRP-104 irreversibly inhibits multiple enzymes that utilize glutamine.[7] This disrupts numerous critical metabolic pathways in cancer cells, which are often highly dependent on glutamine for survival and proliferation.[7]
-
Inhibition of Nucleotide Synthesis: A primary mechanism of DRP-104's anti-tumor activity is the blockade of glutamine-dependent nucleotide synthesis, which is essential for DNA and RNA replication in rapidly dividing cancer cells.[8][9] Preclinical studies have shown that this is a key vulnerability in KEAP1 mutant tumors.[8][9]
Remodeling of the Tumor Microenvironment (TME):
-
Enhanced Anti-Tumor Immunity: By inhibiting glutamine metabolism in tumor cells, DRP-104 leads to an accumulation of glutamine in the TME.[7] This can enhance the proliferation and activation of effector T-cells, which also require glutamine.[7]
-
Stimulation of Innate and Adaptive Immune Cells: Preclinical data indicate that DRP-104 treatment increases the infiltration of tumor-infiltrating lymphocytes (TILs), including CD4+ and CD8+ T cells, as well as NK and NKT cells.[1][2][5] It also promotes a shift in macrophage polarization towards the anti-tumor M1 phenotype and reduces the presence of immunosuppressive myeloid-derived suppressor cells (MDSCs).[1][2]
-
Synergy with Checkpoint Inhibitors: The immunomodulatory effects of DRP-104 suggest a strong rationale for combination therapy. Preclinical studies have demonstrated that DRP-104 enhances the efficacy of anti-PD-1/PD-L1 checkpoint blockade, leading to improved survival and durable cures in animal models.[1][4][8][9]
Comparative Analysis: DRP-104 vs. CB-839
CB-839 is a selective inhibitor of glutaminase (B10826351) (GLS1), a key enzyme in the conversion of glutamine to glutamate. While both DRP-104 and CB-839 target glutamine metabolism, their mechanisms differ significantly. DRP-104 is a broad-spectrum antagonist, whereas CB-839 targets a specific enzyme in the pathway. This difference may account for the superior preclinical efficacy of DRP-104, particularly in tumors with specific genetic backgrounds like KEAP1 mutations, where CB-839 has shown limited clinical benefit.[8][10]
Preclinical Efficacy Data
| Model | Drug | Dose | Metric | Result | Reference |
| MC38 Mouse Colon Cancer | DRP-104 | 0.5 - 1.4 mg/kg | Tumor Growth Inhibition (TGI) | 96% - 101% | [1] |
| MC38 Mouse Colon Cancer | DRP-104 | 0.5 - 1.4 mg/kg | Median Survival | 31-38 days (vs. 13 days for vehicle) | [1] |
| CT26 Mouse Colon Cancer | DRP-104 | 0.5 mg/kg | TGI | 90% at day 12 | [6] |
| CT26 Mouse Colon Cancer | DRP-104 | 0.5 mg/kg | Median Survival | 36 days | [6] |
| KEAP1 Mutant NSCLC (murine) | DRP-104 | escalating doses | Tumor Growth | Sensitive | [9] |
| KEAP1 Wildtype NSCLC (murine) | DRP-104 | escalating doses | Tumor Growth | Resistant | [9] |
| EL4 Mouse Lymphoma | DRP-104 | 0.3 and 1 mg/kg | Tumor Growth | Complete Regression | [4] |
Experimental Protocols
In Vivo Tumor Growth Studies (Syngeneic Models):
-
Cell Implantation: 1x10^6 MC38 or CT26 colon carcinoma cells are subcutaneously injected into the flank of C57BL/6 or BALB/c mice, respectively.
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., ~100 mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: DRP-104 or vehicle control is administered subcutaneously, typically on a schedule of 5 days on, 2 days off for a specified number of cycles. Doses are determined based on the specific study design (e.g., 0.5 mg/kg, 1.4 mg/kg).
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition (TGI) and overall survival. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups. Survival is monitored until a predetermined endpoint (e.g., tumor volume exceeding a certain size, or signs of morbidity).
-
Immunophenotyping: At the end of the study, tumors may be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry to assess the effects on the tumor microenvironment.
Metabolomic Analysis:
-
Sample Collection: Tumors from DRP-104 and vehicle-treated animals are harvested at a specific time point after treatment.
-
Metabolite Extraction: Tumors are snap-frozen in liquid nitrogen and subjected to a metabolite extraction protocol, often involving a series of solvent washes (e.g., methanol, water, chloroform) to separate polar and nonpolar metabolites.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in metabolite levels between the treatment groups.
-
Data Analysis: Statistical analysis, such as principal component analysis (PCA) and volcano plots, is used to identify significant changes in metabolic pathways affected by DRP-104 treatment.
Visualizing the Mechanism and Workflow
Caption: DRP-104's dual mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dracenpharma.com [dracenpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Novel Anticancer Agents: A Deep Dive into PR-104 and DRP-104
A note on nomenclature: The term "FL104" is not a standard identifier for a specific therapeutic agent in publicly available scientific literature. Our comprehensive search suggests a possible typographical error and has identified two prominent investigational drugs, PR-104 and DRP-104 , which are at the forefront of cancer research. This guide provides a detailed comparative analysis of these two distinct agents, offering insights into their mechanisms of action, performance in various cell types, and relevant experimental data to aid researchers, scientists, and drug development professionals.
Executive Summary
This guide presents a comparative overview of two anticancer drug candidates with distinct mechanisms of action:
-
PR-104: A hypoxia-activated prodrug that targets the low-oxygen environment characteristic of solid tumors. It is a DNA cross-linking agent designed for selective cytotoxicity in hypoxic cancer cells.
-
DRP-104 (Sirpiglenastat): A broad-acting glutamine antagonist that disrupts cancer cell metabolism. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), it is designed for preferential activation within the tumor microenvironment.
Both agents have shown promise in preclinical and clinical studies, demonstrating potent antitumor activity. This comparison will delve into their differential effects across various cancer cell types and their potential in monotherapy and combination regimens.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between PR-104 and DRP-104 lies in their therapeutic approach. PR-104 exploits a feature of the tumor microenvironment (hypoxia), while DRP-104 targets a key metabolic dependency of cancer cells (glutamine).
PR-104: Exploiting Tumor Hypoxia
PR-104 is a "pre-prodrug" that is systemically converted to its active form, PR-104A.[1] The antitumor activity of PR-104A is realized through two main bioactivation pathways:
-
Hypoxia-Selective Reduction: In the low-oxygen (hypoxic) conditions prevalent in solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), into its cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[2][3][4] These metabolites are potent DNA cross-linking agents that induce cell death.[4][5]
-
AKR1C3-Mediated Reduction: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][3] This provides a therapeutic window for tumors with high AKR1C3 expression, even in less hypoxic regions.[1]
This dual activation mechanism allows PR-104 to target a broader range of tumor microenvironments.[2]
DRP-104: Targeting Glutamine Metabolism
DRP-104 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[6] DON itself has shown antitumor effects but was limited by toxicity.[7] DRP-104 was designed to be preferentially converted to DON within the tumor, thereby widening the therapeutic window.[6][8]
The mechanism of action of DRP-104 involves the broad inhibition of glutamine-metabolizing enzymes. Rapidly proliferating cancer cells are often highly dependent on glutamine for energy and as a source of carbon and nitrogen for building essential molecules.[6] By blocking glutamine metabolism, DRP-104:
-
Inhibits tumor cell proliferation: Depriving cancer cells of a key nutrient leads to the inhibition of growth and induction of cell death.
-
Modulates the tumor microenvironment: Glutamine is also crucial for immune cell function. By altering glutamine availability, DRP-104 can enhance the infiltration and activity of anti-tumor immune cells like T cells, NK cells, and NK T cells.[6] This provides a strong rationale for its combination with immune checkpoint inhibitors.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for FL104 Products
It is critical to note that "FL104" can refer to several different chemical products with distinct compositions and associated hazards. Proper disposal procedures are contingent upon the specific product being used. This guide provides disposal protocols for two common products identified as "this compound": LPS F-104 Solvent Degreaser and Assay Flux – F104 . Always refer to the Safety Data Sheet (SDS) specific to the product you are using for complete and accurate information.
Section 1: LPS F-104 Solvent Degreaser
LPS F-104 Solvent Degreaser is a flammable aerosol or liquid designed for removing tar, adhesives, grease, and oil from various surfaces.[1][2][3] It is crucial to handle and dispose of this product with care due to its flammability and potential health hazards.
Safety and Handling Precautions
Before beginning any disposal-related activities, ensure the following safety measures are in place:
-
Ventilation: Always work in a well-ventilated area, preferably outdoors or under a chemical fume hood, to avoid the inhalation of vapors.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves and safety glasses with side shields.[1][2] If there is a risk of splashing, a face shield and chemical-resistant apron should also be worn.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][3] Use non-sparking tools and ensure all equipment is properly grounded.[3]
-
Emergency Equipment: Have a fire extinguisher (rated for flammable liquids), spill control materials, and an eyewash station readily accessible.
Quantitative Data Summary
| Property | Value |
| Physical State | Aerosol or Liquid |
| Flash Point | 104 °F (40 °C) (Tag-Closed Cup) |
| Vapor Density (air=1) | 4.8 - 5.3 |
| Primary Components | Distillates (Petroleum), Hydrotreated Light (70-80%) |
| Propylene glycol monomethyl ether acetate (B1210297) (1-10%) | |
| d-Limonene (1-5%) | |
| Carbon Dioxide (1-3% in aerosol) |
Source: LPS F-104 Solvent Degreaser Safety Data Sheet[1][2]
Step-by-Step Disposal Procedure
-
Segregation: Do not mix waste LPS F-104 with other waste streams. It should be collected in a dedicated, clearly labeled waste container.
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or steel drum, that can be tightly sealed. The container must be in good condition and free from leaks.
-
Waste Collection:
-
Unused Product: If the product is unused and in its original container, it may be possible to return it to the supplier. If not, it must be disposed of as hazardous waste.
-
Used Product and Contaminated Materials: Collect any used solvent and materials contaminated with LPS F-104 (e.g., rags, absorbents) in the designated waste container.
-
-
Container Labeling: Label the waste container clearly as "Hazardous Waste," "Flammable Liquid," and list the contents (e.g., "Waste LPS F-104 Solvent Degreaser"). Include the accumulation start date.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, well-ventilated, and away from ignition sources and incompatible materials.[1][3]
-
Disposal: Arrange for a licensed hazardous waste disposal company to transport and dispose of the waste in accordance with local, regional, and national regulations.[1][3] Do not attempt to dispose of this product down the drain or in the regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of LPS F-104 Solvent Degreaser.
Section 2: Assay Flux – F104
Assay Flux – F104 is a toxic, tan-yellow powder used in the laboratory analysis of minerals for gold.[4] It contains lead monoxide and is classified as a toxic substance.[4] Extreme caution must be exercised during its handling and disposal.
Safety and Handling Precautions
-
Ventilation: Handle Assay Flux – F104 in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. A respirator may be necessary if dust is generated.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this product is handled. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, carefully clean up the powder to avoid generating dust. Use a HEPA-filtered vacuum or wet methods for cleanup. Do not dry sweep.
Quantitative Data Summary
| Property | Value |
| Physical State | Fine tan-yellow powder |
| ADG Classification | Class 6.1: Toxic Substances |
| UN Number | 2291 |
| Primary Hazard | Toxic if swallowed, harmful in contact with skin or if inhaled.[4] |
| Suspected of causing genetic defects and cancer.[4] | |
| May damage fertility or the unborn child.[4] | |
| Toxic to aquatic life.[4] |
Source: Assay Flux – F104 Safety Data Sheet[4]
Step-by-Step Disposal Procedure
-
Segregation: Isolate waste Assay Flux – F104 from all other laboratory waste streams. It must be treated as a toxic and hazardous waste.
-
Container Selection: Use a robust, leak-proof container with a secure lid. The container should be compatible with the material and clearly labeled.
-
Waste Collection:
-
Unused Product: If the product is in its original, unopened container, contact the supplier for potential return. Otherwise, it must be disposed of as hazardous waste.
-
Used Product and Contaminated Materials: Carefully transfer any waste powder and contaminated materials (e.g., weigh boats, gloves, wipes) into the designated waste container. Minimize dust generation during transfer.
-
-
Container Labeling: Label the waste container with "Hazardous Waste," "Toxic," and "Contains Lead Compounds." Include the name "Assay Flux – F104" and the accumulation start date.
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be separate from general lab storage and have restricted access.
-
Disposal: Contact a certified hazardous waste disposal company to manage the transportation and disposal of the lead-containing waste.[4] Ensure the disposal method complies with all environmental regulations for heavy metal waste.
Logical Relationship for Disposal Decision
Caption: Decision diagram for the disposal of Assay Flux – F104 waste.
References
Essential Safety and Logistical Information for Handling FL104
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling FL104, a novel compound in the developmental pipeline. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure to hazardous materials.[1] While specific hazards of this compound are still under investigation, a conservative approach based on handling similar novel chemical entities should be adopted.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield.[1] | Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3] | Prevents skin contact, which can lead to irritation, allergic reactions, or systemic toxicity. |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls.[2][4] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or if the process generates dust or aerosols.[3] | Prevents inhalation of potentially harmful airborne particles or vapors. |
Always consult the specific Safety Data Sheet (SDS) for detailed PPE requirements once available.
Operational Plan: Step-by-Step Handling Protocol
A clear and concise operational plan is crucial for minimizing risks and ensuring the integrity of your research.
Experimental Workflow for Handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
